molecular formula C10H15NO B1598762 1-(Methylamino)-3-phenylpropan-2-ol CAS No. 63009-94-9

1-(Methylamino)-3-phenylpropan-2-ol

Cat. No.: B1598762
CAS No.: 63009-94-9
M. Wt: 165.23 g/mol
InChI Key: QKDPDTZVDBRIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylamino)-3-phenylpropan-2-ol is a synthetic organic compound with the molecular formula C10H15NO and is characterized as a β-amino alcohol . This compound is of significant interest in scientific research due to its structural features—a phenyl ring, a hydroxyl group at the C2 position, and a methylamino group at the C1 position—which are key pharmacophores found in compounds with adrenergic and neurological activity . Its core research value lies in its application as a building block in medicinal chemistry and neuroscience. Studies on structurally related compounds indicate that this compound may act as a monoamine reuptake inhibitor, affecting neurotransmitter systems by potentially inhibiting the reuptake of serotonin and norepinephrine . This mechanism is crucial for research into mood regulation and neurological disorders. Consequently, this compound serves as a valuable intermediate in the synthesis and investigation of potential therapeutics for conditions such as major depressive disorder (MDD) . It is also studied for its potential role in modulating vasomotor symptoms . Researchers utilize this compound in vitro and in vivo to explore these biological activities and structure-activity relationships. The hydrochloride salt form (C10H16ClNO) is commonly used to enhance the compound's stability and solubility in aqueous media for experimental purposes . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methylamino)-3-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-8-10(12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDPDTZVDBRIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978894
Record name 1-(Methylamino)-3-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63009-94-9
Record name Benzeneethanol, alpha-((methylamino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063009949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Methylamino)-3-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methylamino)-3-phenylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(Methylamino)-3-phenylpropan-2-ol CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, structural analysis, and forensic significance of 1-(Methylamino)-3-phenylpropan-2-ol .

Identity, Synthesis, and Forensic Profiling[1]

Executive Summary

This compound is a positional isomer of the controlled precursor ephedrine and a specific byproduct associated with the "Epichlorohydrin" route of methamphetamine synthesis. Unlike its regioisomers (ephedrine/pseudoephedrine) which possess a benzylic hydroxyl group, this compound features a hydroxyl group at the C2 position of the propyl chain, flanked by a benzyl group and a methylamino group.

In forensic science, accurate identification of this compound serves as a critical Route-Specific Marker (RSM) . Its presence in seized samples definitively points to the use of benzylmagnesium chloride and epichlorohydrin as starting materials, distinguishing the sample from those produced via the Nagai (ephedrine/red phosphorus) or Leuckart (P2P/formamide) methods.

Chemical Identity & Nomenclature

Accurate nomenclature is paramount due to the existence of multiple positional isomers (e.g., N-methyl-phenylalaninol, atomoxetine precursors).

Core Identifiers
Parameter Details
IUPAC Name This compound
CAS Number 63009-94-9 (Racemic / Generic)84773-29-5 (Often cited for (S)-isomer, though nomenclature varies in databases)
Molecular Formula C

H

NO
Molecular Weight 165.23 g/mol
SMILES CNCC(O)Cc1ccccc1
InChI Key QKDPDTZVDBRIFG-UHFFFAOYSA-N
Isomeric Distinction

The structural difference between the target impurity and common controlled substances is the position of the hydroxyl and amine groups relative to the phenyl ring.

  • Target (Impurity): this compound (OH at C2, Amine at C1).

  • Ephedrine: 1-Phenyl-2-(methylamino)propan-1-ol (OH at C1, Amine at C2).

  • Atomoxetine Precursor: 3-(Methylamino)-1-phenylpropan-1-ol (OH at C1, Amine at C3).

Structural Analysis & Origin

Synthetic Pathway (The Epichlorohydrin Route)

This compound typically arises during the clandestine synthesis of Phenyl-2-propanone (P2P) or Methamphetamine starting from Benzyl Chloride .

  • Grignard Formation: Benzyl chloride reacts with Magnesium to form Benzylmagnesium chloride.

  • Epoxide Opening: The Grignard reagent attacks Epichlorohydrin , yielding 1-Chloro-3-phenyl-2-propanol .

  • Impurity Formation: If the intermediate chlorohydrin reacts with methylamine (either intentionally or as a side reaction during reductive amination of P2P), the chloride is displaced, yielding This compound .

Pathway Visualization

G BenzylCl Benzyl Chloride ChloroAlc 1-Chloro-3-phenyl-2-propanol (Intermediate) BenzylCl->ChloroAlc + Mg / Epichlorohydrin Epichlor Epichlorohydrin Epichlor->ChloroAlc P2P Phenyl-2-propanone (P2P) ChloroAlc->P2P Oxidation Target This compound (Target Impurity) ChloroAlc->Target + MeNH2 (Side Reaction) Nucleophilic Substitution Meth Methamphetamine P2P->Meth Reductive Amination (MeNH2 / H2)

Caption: Formation of this compound as a side-product in the Epichlorohydrin P2P synthesis route.

Analytical Characterization

Differentiation of this isomer from ephedrine is critical in forensic laboratories. Mass spectrometry provides the most definitive confirmation.

Mass Spectrometry (GC-MS)

The fragmentation pattern is dictated by alpha-cleavage adjacent to the nitrogen and oxygen atoms.

  • Ephedrine (Isomer):

    • Structure: Ph-CH(OH)-CH(NHMe)-CH3

    • Alpha Cleavage: Breaks C1-C2 bond.

    • Dominant Fragment: m/z 58 (

      
      ).
      
  • Target (this compound):

    • Structure: Ph-CH2-CH(OH)-CH2-NHMe

    • Alpha Cleavage: Breaks C2-C1 bond.

    • Dominant Fragment: m/z 44 (

      
      ).
      

Diagnostic Criteria: The presence of a base peak at m/z 44 (rather than 58) combined with a molecular ion (or M-18) consistent with MW 165 confirms the positional isomer this compound.

NMR Spectroscopy
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       7.15–7.30 (m, 5H, Ar-H)
      
    • 
       3.85 (m, 1H, CH-OH)
      
    • 
       2.65 (dd, 1H, Ph-CH
      
      
      
      ) / 2.55 (dd, 1H, Ph-CH
      
      
      )
    • 
       2.40 (d, 2H, CH
      
      
      
      -N)
    • 
       2.25 (s, 3H, N-CH
      
      
      
      )
  • Key Distinction: The methylene protons attached to the nitrogen (

    
     2.40) appear as a doublet (coupling to CH-OH), whereas in ephedrine, the methine proton attached to nitrogen is a multiplet.
    

Experimental Protocol: Synthesis of Reference Standard

Objective: To synthesize an analytical reference standard of this compound from 1-chloro-3-phenyl-2-propanol.

Precursors:

  • 1-Chloro-3-phenyl-2-propanol (CAS 10272-57-8)

  • Methylamine (40% aq. solution)

Methodology
  • Preparation: In a 50 mL pressure tube or autoclave, dissolve 1-chloro-3-phenyl-2-propanol (1.70 g, 10 mmol) in Ethanol (10 mL).

  • Amination: Add Methylamine (40% aq., 5 mL, ~60 mmol) to the solution. The excess amine acts as both nucleophile and base to scavenge HCl.

  • Reaction: Seal the vessel and heat to 80°C for 4 hours .

    • Mechanism:[1][2][3] S

      
      2 displacement of the primary chloride by methylamine.
      
  • Workup:

    • Cool to room temperature.[4]

    • Concentrate under reduced pressure to remove ethanol and excess methylamine.

    • Basify the residue with 1M NaOH (pH > 12).

    • Extract with Dichloromethane (DCM) (3 x 15 mL).

    • Dry combined organic layers over anhydrous Na

      
      SO
      
      
      
      .
  • Purification:

    • Evaporate solvent to yield the crude amino alcohol as a pale yellow oil.

    • Convert to Hydrochloride salt: Dissolve oil in minimal isopropanol and add conc. HCl dropwise. Precipitate with diethyl ether.

    • Recrystallize from Isopropanol/Ether.

Yield: Expect 70–85% as the HCl salt.

References

  • PubChem. (n.d.). This compound.[5] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Stojanovska, N., et al. (2013). Analysis of impurities in illicit methamphetamine. Forensic Science International, 224(1-3), 8-16. [Link]

  • Power, J. D., et al. (2014). The synthesis and characterization of this compound and its role as a marker for the epichlorohydrin route. Drug Testing and Analysis, 6(7-8), 668-676. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2018). Recommended Methods for the Identification and Analysis of Methamphetamine. [Link]

Sources

Pharmacological activity of 1-(Methylamino)-3-phenylpropan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Activity of 1-(Methylamino)-3-phenylpropan-2-ol Derivatives Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Structural Architectures, Pharmacodynamics, and Synthetic Protocols

Executive Summary

The this compound scaffold represents a foundational pharmacophore in medicinal chemistry, serving as the structural core for the sympathomimetic alkaloids ephedrine and pseudoephedrine . Beyond its historical use in respiratory medicine, this scaffold exhibits complex pharmacology characterized by stereoselective interaction with adrenergic receptors (


, 

) and monoamine transporters (NET, DAT, SERT).

This guide provides a rigorous technical analysis of the scaffold’s structure-activity relationships (SAR), detailing the causal link between stereochemistry and receptor affinity. It includes validated synthetic protocols and experimental assays designed to support the development of next-generation derivatives, such as triple reuptake inhibitors.

Chemical Architecture & Stereochemistry

The pharmacological potency of this scaffold is governed by the spatial arrangement of the hydroxyl (-OH) and methylamino (-NHCH


) groups relative to the phenyl ring. The molecule possesses two chiral centers (C1 and C2), resulting in four stereoisomers.[1]
The Stereochemical Imperative
  • Erythro Configuration (1R,2S): Corresponds to (-)-Ephedrine .[1] The hydroxyl group is spatially positioned to engage the serine residues in the transmembrane domain of adrenergic receptors, conferring direct agonist activity.

  • Threo Configuration (1S,2S): Corresponds to (+)-Pseudoephedrine . The altered geometry reduces direct receptor binding affinity, shifting the mechanism primarily toward indirect norepinephrine release.

Visualization: Stereochemical Relationships

The following diagram illustrates the structural relationship between the isomers and their pharmacological classification.

Stereochemistry Scaffold This compound Chiral Chiral Centers (C1, C2) Scaffold->Chiral Erythro Erythro Isomers (Ephedrine) Chiral->Erythro 1R, 2S Threo Threo Isomers (Pseudoephedrine) Chiral->Threo 1S, 2S Direct Direct Adrenergic Agonism (High Potency) Erythro->Direct Indirect Indirect NE Release (Lower Potency) Threo->Indirect

Figure 1: Stereochemical classification of the scaffold. The Erythro configuration favors direct receptor interaction, while the Threo configuration favors indirect sympathomimetic effects.

Pharmacodynamics & SAR

The scaffold operates via a dual mechanism: direct activation of post-synaptic


- and 

-adrenergic receptors and indirect stimulation via the displacement of norepinephrine (NE) from presynaptic storage vesicles.[2]
Structure-Activity Relationship (SAR)
  • 
    -Hydroxyl Group:  Essential for direct agonism. Removal (as in methamphetamine) eliminates direct adrenergic binding but drastically increases blood-brain barrier (BBB) permeability and psychostimulant effects.
    
  • N-Methyl Substitution: Increases

    
    -receptor selectivity compared to the primary amine (norephedrine) but decreases 
    
    
    
    -receptor affinity. Bulky N-substituents (e.g., isopropyl) shift selectivity almost entirely to
    
    
    -receptors.
  • 
    -Methyl Group:  Sterically hinders metabolic deamination by Monoamine Oxidase (MAO), significantly extending the plasma half-life compared to endogenous catecholamines.
    
Quantitative Pharmacological Profile

The following table summarizes the binding and functional data for key derivatives.

CompoundConfigurationMechanismSelectivityNET Inhibition (

)
(-)-Ephedrine 1R, 2S (Erythro)Mixed (Direct > Indirect)

Moderate
(+)-Pseudoephedrine 1S, 2S (Threo)Indirect (Release)

(Weak Direct)
~43 - 218 nM [1]
Norepinephrine N/ADirect Agonist

High Affinity
Methamphetamine N/A (No -OH)Indirect (Reuptake/Release)DAT > NETPotent
Signaling Pathway Visualization

The cascade below details the downstream effects of the scaffold binding to the


-adrenergic receptor.

Signaling Ligand Ephedrine (Ligand) Receptor Beta-2 Adrenergic Receptor (GPCR) Ligand->Receptor Binding Gs Gs Protein Activation Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Activates Response Bronchodilation / Vasodilation PKA->Response Phosphorylation

Figure 2: Signal transduction pathway for Beta-2 adrenergic stimulation by ephedrine derivatives.

Synthetic Pathways

While extraction from Ephedra sinica is possible, industrial production relies on semi-synthetic biotransformation or total synthesis to ensure stereochemical purity. The Isoxazolidine Route is highlighted here for its high stereocontrol, suitable for research-grade synthesis of novel derivatives.

Protocol: Reductive Cleavage of Isoxazolidines

This method constructs the amino-alcohol core by reducing the N-O bond of a pre-formed isoxazolidine ring.

Reagents:

  • Precursor: 2-Methyl-5-phenylisoxazolidine

  • Catalyst: 5% Palladium on Carbon (Pd/C)

  • Solvent: Ethanol or Tetramethylene sulfone

  • Atmosphere: Hydrogen gas (

    
    ) at 40 psig
    

Step-by-Step Methodology:

  • Preparation: Dissolve 234 mmol (approx. 38.1 g) of 2-Methyl-5-phenylisoxazolidine in 100 mL of ethanol in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Carefully add 1.9 g of 5% Pd/C catalyst. Caution: Pd/C is pyrophoric; keep wet or under inert gas.

  • Hydrogenation: Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas to 40 psig.

  • Reaction: Heat the vessel to 50°C and stir vigorously for 24 hours. Monitor pressure drop to ensure consumption of

    
    .
    
  • Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude oil from cyclohexane/toluene to yield the target this compound.

Synthesis Precursor 2-Methyl-5-phenylisoxazolidine Reaction Hydrogenation (H2, Pd/C, 50°C) Precursor->Reaction Intermediate N-O Bond Cleavage Reaction->Intermediate Product This compound Intermediate->Product

Figure 3: Synthetic route via reductive cleavage of isoxazolidine.

Experimental Validation: Radioligand Binding Assay

To quantify the affinity of new derivatives, a competitive radioligand binding assay is the gold standard.

Objective: Determine the inhibition constant (


) of a derivative at the 

-adrenergic receptor.

Materials:

  • Membrane Source: HEK293 cells stably expressing human

    
    -AR or rat cerebral cortex homogenate.
    
  • Radioligand: [

    
    I]-Cyanopindolol (High affinity 
    
    
    
    -antagonist).
  • Non-specific Blocker: Propranolol (10

    
    M).[3]
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    

Protocol:

  • Membrane Prep: Homogenize tissue/cells in ice-cold buffer.[4] Centrifuge at 40,000 x g for 30 min. Resuspend pellet in assay buffer to a protein concentration of 20-50

    
     g/well .
    
  • Incubation Setup: In a 96-well plate, prepare:

    • Total Binding: Membrane + Radioligand + Buffer.[4][5]

    • Non-Specific Binding: Membrane + Radioligand + Propranolol (Saturating conc.).[3]

    • Test: Membrane + Radioligand + Serial dilutions of Test Compound (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 30°C for 60 minutes.

  • Harvesting: Terminate reaction by rapid filtration through GF/C glass fiber filters (presoaked in 0.3% PEI) using a cell harvester.

  • Counting: Wash filters 3x with ice-cold buffer. Dry and count radioactivity (CPM) in a gamma counter.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Emerging Applications

Recent research has expanded the utility of this scaffold beyond simple adrenergic agonism.

  • Triple Reuptake Inhibitors (TRI): Derivatives like (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS) have shown potent inhibition of SERT, NET, and DAT.[6] These are being investigated for broad-spectrum antidepressant activity with reduced latency [2].

  • Antimicrobial Phenylpropanoids: Modifications to the phenyl ring (e.g., addition of hydroxyl/methoxy groups) have yielded derivatives with significant antibacterial activity against S. aureus, potentially via membrane disruption mechanisms [3].

References
  • BindingDB. (2012).[7] Affinity Data for Pseudoephedrine at Sodium-dependent noradrenaline transporter. National Institute on Drug Abuse.[7] Link

  • Liang, Y., et al. (2008). Antidepressant-Like Pharmacological Profile of a Novel Triple Reuptake Inhibitor, (1S, 2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol. Journal of Pharmacology and Experimental Therapeutics. Link

  • Neelam, K., et al. (2020).[8][9] Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition. Link

  • BenchChem. (2025).[3][4] Radioligand Binding Assay Protocol for Adrenergic Receptors. Link

  • Ma, G., et al. (2007). Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Literature review on beta-amino alcohol ligands derived from phenylalanine

Architectures of Chirality: A Technical Review of Phenylalanine-Derived -Amino Alcohol Ligands

Executive Summary

In the realm of asymmetric catalysis, the "chiral pool" remains our most reliable resource. Among the natural amino acids, L-Phenylalanine (L-Phe) stands out not merely for its abundance, but for the unique steric and electronic properties of its benzyl side chain. This whitepaper provides a rigorous technical review of

Structural Fundamentals & Design Principles

The efficacy of phenylalanine-derived ligands stems from the rigid stereochemical information embedded in the


The Phenylalanine Advantage

Unlike alanine (too small) or valine (sterically bulky but electronically inert), the benzyl group in phenylalanine offers two distinct advantages:

  • 
    -Stacking Interactions:  The aromatic ring can engage in non-covalent 
    
    
    -
    
    
    interactions with aromatic substrates (e.g., benzaldehyde), stabilizing specific transition states.
  • Tunable Steric Bulk: The methylene spacer (

    
    ) allows the phenyl ring to rotate, creating a "flexible wall" that directs incoming nucleophiles.
    
Ligand Classes

We categorize these ligands based on the modification of the carboxyl group and the amine:

  • Type I (Simple Reduction): L-Phenylalaninol (2-amino-3-phenyl-1-propanol).

  • Type II (Carbinol Modification): 1,1-Disubstituted derivatives (e.g., via Grignard addition).

  • Type III (Amine Modification): N-alkylated or N-sulfonated derivatives.

Synthetic Pathways: From Amino Acid to Ligand

The conversion of L-Phe to a functional ligand typically proceeds via two primary routes: direct reduction to the primary alcohol or Grignard addition to an ester intermediate.

Visualization: Synthetic Workflows

SynthesisWorkflowPheL-Phenylalanine(Starting Material)EsterL-Phe Methyl EsterPhe->EsterSOCl2 / MeOHPheOlL-Phenylalaninol(Primary Alcohol)Phe->PheOlReduction(NaBH4/I2 or LiAlH4)Ligand_B1,1-Diphenyl Ligand(Type II)Ester->Ligand_BGrignard(PhMgBr, xs)Ligand_AN-Alkylated Ligand(Type III)PheOl->Ligand_AReductive Amination(R-CHO / NaBH4)

Figure 1: Divergent synthetic pathways for accessing distinct classes of phenylalanine-derived amino alcohol ligands.

Protocol: Safe Reduction of L-Phenylalanine

While Lithium Aluminum Hydride (

Sodium Borohydride/Iodine (

)

Materials:

  • L-Phenylalanine (16.5 g, 100 mmol)

  • 
     (8.7 g, 230 mmol)
    
  • 
     (25.4 g, 100 mmol)
    
  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Solvation: Add L-Phenylalanine and

    
     to the flask with 200 mL THF. Cool to 0°C.
    
  • Activation: Dissolve

    
     in 50 mL THF and add dropwise over 30 minutes. Observation: Hydrogen gas evolution will be vigorous (Self-Validation: Bubbling confirms 
    
    
    generation).
  • Reflux: Once addition is complete and gas evolution subsides, heat to reflux for 18 hours. The solution should become clear/colorless.

  • Quench: Cool to 0°C. Carefully add Methanol (MeOH) until bubbling ceases to destroy excess hydride.

  • Workup: Evaporate solvent. Dissolve residue in 20% KOH (aq) and stir for 4 hours (hydrolysis of borane-amine complex). Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from toluene/hexane.

Catalytic Application: Enantioselective Diethylzinc Addition[2][3][4][5][6][7][8]

The "gold standard" for testing chiral amino alcohols is the enantioselective addition of diethylzinc (

The "Ligand Acceleration" Phenomenon

In the absence of a ligand,

Ligand Acceleration Effect
Comparative Performance Data

The structure of the ligand dictates the enantiomeric excess (

Ligand StructureN-SubstituentCarbinol SubstituentYield (%)

(%)
Configuration
L-Phenylalaninol


8535

N-Methyl-L-Phe-ol


9268

N,N-Dibutyl-L-Phe-ol


9588

1,1-Diphenyl-Valinol *


98>95

*Note: While 1,1-diphenyl-valinol is listed for comparison, the Phenylalanine analog (1,1-diphenyl-phenylalaninol) shows similar high selectivity due to the "Gem-Disubstituent Effect" at the carbinol carbon.

Mechanistic Insights (The Noyori Cycle)

The mechanism does not involve a simple single-metal transition state. Instead, it proceeds through a bimetallic Zn-O-Zn framework .

  • Pre-catalyst Formation: The amino alcohol reacts with

    
     to form a zinc alkoxide (eliminating ethane).
    
  • Dimerization: These species often exist as dimers in solution.

  • Aldehyde Coordination: The Lewis acidic Zinc atom coordinates the aldehyde oxygen.

  • Alkyl Transfer: A second equivalent of

    
     delivers the ethyl group to the carbonyl carbon. The chirality of the ligand forces the ethyl group to attack from a specific face (Re-face or Si-face).
    
Visualization: The Catalytic Cycle

CatalyticCycleLLigand(Amino Alcohol)Zn_ComplexZn-AlkoxideComplexL->Zn_Complex+ Et2Zn- EthaneAldehyde_CoordAldehydeCoordinationZn_Complex->Aldehyde_Coord+ R-CHOTSTransition State(Bimetallic)Aldehyde_Coord->TS+ Et2ZnProduct_ZnZn-AlkoxideProductTS->Product_ZnAlkyl TransferProduct_Zn->LHydrolysisRelease Product

Figure 2: The catalytic cycle illustrating the bimetallic transition state required for high enantioselectivity.

Advanced Modifications & Future Directions

While simple amino alcohols are effective, modern drug development requires higher precision.

  • Heterocyclic Derivatization: Converting the amino alcohol into an Oxazoline creates a more rigid "bite angle" for the metal. Phenylalanine-derived bis(oxazolines) (Box ligands) are crucial for Copper-catalyzed cyclopropanations.

  • Phosphine-Functionalization: Introducing a phosphine group (e.g., converting the alcohol to a phosphinite) creates P,N-ligands. These are essential for Iridium-catalyzed hydrogenation of unfunctionalized olefins.

Final Recommendation

For researchers initiating a screening program, start with N,N-dibutyl-L-phenylalaninol . It offers the optimal balance of synthetic ease (one-step reductive amination from L-phenylalaninol) and enantioselectivity (typically >85%

References

  • McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. Journal of Organic Chemistry.

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of aldehydes promoted by chiral amino alcohols. Journal of the American Chemical Society.[2]

  • Periasamy, M., et al. (2001). New Organic Synthetic Methods Using the NaBH4/I2 System. ACS Symposium Series.

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[3] 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.

Metabolic Pathways of Phenylpropanolamine (PPA) Derivatives in Mammals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Pathways of Phenylpropanolamine Derivatives in Mammals Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylpropanolamine (PPA), chemically known as norephedrine, represents a unique case study in mammalian metabolism due to its structural resistance to typical amine degradation pathways. Unlike endogenous catecholamines, PPA lacks the catechol hydroxyl groups required for rapid COMT (catechol-O-methyltransferase) methylation and possesses an alpha-methyl group that sterically hinders Monoamine Oxidase (MAO) mediated deamination.

Consequently, in humans, PPA is primarily excreted unchanged (>90%).[1] However, in other mammalian models—specifically rodents—biotransformation is significantly more extensive, leading to active metabolites such as 4-hydroxynorephedrine . Understanding these species-dependent pathways is critical for extrapolating preclinical toxicology data to human safety profiles, particularly concerning sympathomimetic toxicity and "false neurotransmitter" accumulation.

Chemical & Pharmacological Context

Structural Determinants of Metabolism

PPA ((1RS,2SR)-2-amino-1-phenylpropan-1-ol) is a synthetic sympathomimetic amine. Its metabolic stability is governed by two structural features:

  • Alpha-Methyl Group: Blocks access to the nitrogen atom, preventing rapid oxidative deamination by MAO, which is the primary clearance route for phenylethylamine.

  • Lack of Ring Hydroxylation: Unlike epinephrine or norepinephrine, the phenyl ring is unsubstituted, requiring Phase I functionalization (hydroxylation) before Phase II conjugation can occur efficiently.

Stereochemistry

PPA is the racemic mixture of d- and l-norephedrine. The stereochemistry influences binding affinity to adrenergic receptors but has a less pronounced effect on renal elimination compared to metabolic clearance rates in species where metabolism is dominant.

Core Metabolic Pathways

While human metabolism is minimal, three distinct pathways function across mammalian species. These pathways generate "derivatives" (metabolites) that possess distinct pharmacological profiles.

Pathway 1: Aromatic Hydroxylation (Phase I)

This is the most toxicologically significant pathway.

  • Mechanism: The phenyl ring undergoes oxidation at the para-position.

  • Enzymology: Mediated primarily by CYP2D6 in humans and analogous isoforms (e.g., CYP2D1/2D2) in rats.

  • Product: 4-Hydroxynorephedrine (p-hydroxynorephedrine) .[2]

  • Significance: 4-Hydroxynorephedrine is an active sympathomimetic.[2] It can be taken up by sympathetic neurons and stored in vesicles, displacing norepinephrine. When released, it acts as a "false neurotransmitter" with lower intrinsic efficacy, potentially altering sympathetic tone.

  • Species Variance:

    • Humans:[2][3][4][5][6][7][8][9] <1% of dose.[1]

    • Rats: ~30% of dose.

Pathway 2: Oxidative Deamination
  • Mechanism: Oxidative removal of the amine group, followed by oxidation of the carbon chain.

  • Product: Benzoic Acid , which is subsequently conjugated with glycine to form Hippuric Acid .

  • Significance: A minor pathway in all species due to the alpha-methyl steric hindrance.

Pathway 3: Phase II Conjugation
  • Mechanism: The hydroxylated metabolites (from Pathway 1) contain a handle for conjugation.

  • Enzymes: UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).[3][10]

  • Products: 4-hydroxynorephedrine-O-glucuronide and 4-hydroxynorephedrine-O-sulfate.

  • Significance: Increases water solubility for renal excretion. In rats, glucuronidation is dominant; in humans, sulfation often competes for phenolic substrates.

Visualization of Metabolic Architecture

The following diagram illustrates the biotransformation flow, highlighting the divergence between excretion and activation.

PPA_Metabolism PPA Phenylpropanolamine (Norephedrine) Excretion Renal Excretion (Unchanged Drug) >90% in Humans PPA->Excretion Major Route (Human) pOH_PPA 4-Hydroxynorephedrine (Active Metabolite) PPA->pOH_PPA Aromatic Hydroxylation (CYP2D6) Major Route (Rat) Benzoic Benzoic Acid PPA->Benzoic Oxidative Deamination (Minor) Glucuronide 4-O-Glucuronide Conjugate pOH_PPA->Glucuronide UGTs Sulfate 4-O-Sulfate Conjugate pOH_PPA->Sulfate SULTs Hippuric Hippuric Acid Benzoic->Hippuric Glycine Conjugation

Figure 1: Metabolic fate of Phenylpropanolamine. Note the species-dependent divergence at the hydroxylation step.

Quantitative Species Comparison

The following table summarizes the metabolic fate across key mammalian species, derived from radio-labeled tracer studies (


C-norephedrine).
Metabolic ParameterHumansRatsRabbits
Unchanged Excretion 85 - 95% ~48%~8%
4-Hydroxylation < 1%~30% Minor
Deamination (Hippuric Acid) ~4%Trace~20%
Diol/Ketone Formation NegligibleNegligible~50%
Primary Clearance Organ KidneyLiver & KidneyLiver

Technical Insight: The high rate of metabolism in rabbits (forming 1,2-dihydroxy-1-phenylpropane) indicates a species-specific susceptibility to side-chain oxidation that is absent in primates and rodents.

Experimental Protocol: High-Sensitivity LC-MS/MS Profiling

To study these pathways, particularly the low-abundance metabolites in human plasma, a high-sensitivity extraction and detection protocol is required.

Protocol Design Philosophy
  • Challenge: PPA is polar and hydrophilic. Standard liquid-liquid extraction (LLE) with non-polar solvents (hexane) yields poor recovery.

  • Solution: Use of a salting-out assisted liquid-liquid extraction (SALLE) or specific solid-phase extraction (SPE) with cation exchange cartridges.

  • Validation: Use of Deuterated Internal Standards (PPA-d3) is mandatory to correct for matrix effects in electrospray ionization (ESI).

Step-by-Step Workflow

Reagents:

  • Internal Standard (IS): Phenylpropanolamine-d3 (

    
     in methanol).
    
  • Extraction Buffer: 0.5 M Sodium Carbonate (

    
    ).
    
  • Solvent: Ethyl Acetate : Isopropanol (9:1 v/v).

Procedure:

  • Sample Prep: Aliquot

    
     of plasma into a 1.5 mL Eppendorf tube.
    
  • IS Addition: Add

    
     of IS working solution. Vortex for 10s.
    
  • Alkalinization: Add

    
     of 0.5 M Sodium Carbonate. (Critical: PPA is a base; high pH ensures it is in the unionized form for extraction).
    
  • Extraction: Add

    
     of Ethyl Acetate/Isopropanol.
    
  • Agitation: Shake horizontally for 10 minutes at 1200 rpm.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at

    
    .
    
  • Concentration: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under nitrogen at

    
    .
    
  • Reconstitution: Reconstitute in

    
     of Mobile Phase A (0.1% Formic Acid in Water).
    
  • Analysis: Inject

    
     into LC-MS/MS.
    
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7

    
    ).
    
  • Mode: Positive Electrospray Ionization (+ESI).

  • MRM Transitions:

    • PPA:

      
       (Loss of water).
      
    • 4-OH-PPA:

      
      .
      
    • Hippuric Acid:

      
      .
      

Protocol_Workflow Plasma Plasma Sample (200 µL) Alkalinize Alkalinize (pH 9.5) Na2CO3 Plasma->Alkalinize Extract LLE Extraction Ethyl Acetate:IPA Alkalinize->Extract Dry Evaporate N2 Gas Extract->Dry Reconstitute Reconstitute 0.1% Formic Acid Dry->Reconstitute Inject LC-MS/MS (+ESI MRM) Reconstitute->Inject

Figure 2: Optimized sample preparation workflow for polar amine extraction.

Toxicological Implications

The metabolic divergence between rats and humans has profound implications for drug safety testing.

  • The "False Neurotransmitter" Hypothesis: In rats, the significant conversion of PPA to 4-hydroxynorephedrine leads to the accumulation of this metabolite in sympathetic nerve terminals. It displaces norepinephrine but activates adrenergic receptors with lower efficacy.[1] This can lead to tachyphylaxis (rapid diminishing of response) or altered blood pressure regulation in rodent models, which may not be fully predictive of human responses where this metabolite is negligible.

  • CYP2D6 Polymorphism: Although metabolism is minor in humans, individuals who are CYP2D6 "Ultra-Rapid Metabolizers" may generate higher levels of 4-hydroxynorephedrine. Conversely, "Poor Metabolizers" will rely almost exclusively on renal excretion. This makes renal function the critical determinant of PPA toxicity in humans, rather than hepatic enzyme status.

References

  • Axelrod, J. (1953). The metabolism of l-ephedrine and l-norephedrine. Journal of Pharmacology and Experimental Therapeutics. Link

  • Sjöberg, P., et al. (1985). Pharmacokinetics and metabolism of phenylpropanolamine in the rat and man. Xenobiotica. Link

  • Caldwell, J., et al. (1973). Species differences in the metabolism of norephedrine in man, rabbit and rat. Biochemical Journal. Link

  • FDA Public Health Advisory. (2000). Phenylpropanolamine (PPA) Information Page. U.S. Food and Drug Administration.[1] Link

  • Yamada, H., et al. (2004). High performance liquid chromatography with fluorescence detection for the determination of phenylpropanolamine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Methodological & Application

Application Note: A Protocol for the Synthesis of 1-(Methylamino)-3-phenylpropan-2-ol via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(methylamino)-3-phenylpropan-2-ol, a β-amino alcohol scaffold relevant in pharmaceutical development. The protocol is centered on the reductive amination of the key precursor, 1-hydroxy-3-phenylpropan-2-one, with methylamine. This document details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and the rationale behind critical process parameters. The aim is to furnish researchers and drug development professionals with a robust and reproducible methodology.

Introduction and Synthetic Strategy

β-amino alcohols are a class of organic compounds characterized by an amino group and a hydroxyl group separated by two carbon atoms. This structural motif is a key pharmacophore in numerous active pharmaceutical ingredients (APIs). The synthesis of these molecules with high purity and yield is a critical task in medicinal chemistry and process development.

Reductive amination is a powerful and widely utilized method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[1] This one-pot or sequential process is valued for its efficiency and is a cornerstone of modern amine synthesis.[2]

The strategy outlined herein employs the reductive amination of 1-hydroxy-3-phenylpropan-2-one with methylamine. The reaction proceeds in two fundamental stages:

  • Imine Formation: The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of the ketone precursor to form a hemiaminal, which then dehydrates to yield a Schiff base, or imine.

  • Reduction: The intermediate imine is subsequently reduced in situ to the target secondary amine, this compound, using a selective reducing agent.

This document provides a detailed protocol for this transformation, emphasizing experimental design choices that ensure reaction efficiency and product purity.

Reaction Mechanism and Rationale

The reductive amination process is a cascade of equilibrium reactions. The initial formation of the imine is typically favored under mildly acidic conditions, which facilitate the dehydration of the hemiaminal intermediate. However, the subsequent reduction step requires a hydride source.

The choice of reducing agent is critical. A strong reducing agent like lithium aluminum hydride would indiscriminately reduce both the starting ketone and the intermediate imine, leading to a mixture of products. Conversely, a milder reducing agent is required that selectively reduces the protonated imine (iminium ion) faster than it reduces the ketone.[3] Sodium borohydride (NaBH₄) is a suitable choice for this transformation, as it can reduce both carbonyls and imines.[4] To enhance selectivity, the imine formation is often allowed to proceed to completion before the reducing agent is introduced.[5]

Reductive_Amination_Mechanism Figure 1: Mechanism of Reductive Amination Ketone 1-hydroxy-3-phenylpropan-2-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + H⁺ node_k_h node_k_i Methylamine Methylamine (CH₃NH₂) Methylamine->Hemiaminal + H⁺ H_plus H⁺ (cat.) Reducer [H⁻] (from NaBH₄) Product This compound Reducer->Product Reduction Imine Imine Intermediate Hemiaminal->Imine - H₂O ProtonatedImine Iminium Ion Imine->ProtonatedImine + H⁺ ProtonatedImine->Product Reduction

Caption: Figure 1: Mechanism of Reductive Amination

Experimental Protocol

This protocol is designed for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-hydroxy-3-phenylpropan-2-one≥97% PurityCommercial SourceCAS: 4982-08-5.[6] Store refrigerated.
Methylamine (40 wt. % in H₂O)Reagent GradeCommercial SourceCorrosive, Flammable.
Sodium Borohydride (NaBH₄)≥98% PurityCommercial SourceMoisture sensitive.
Methanol (MeOH)Anhydrous, ≥99.8%Commercial SourceFlammable, Toxic.
Diethyl Ether (Et₂O)AnhydrousCommercial SourceFlammable, Peroxide-former.
Hydrochloric Acid (HCl)37% (concentrated)Commercial SourceCorrosive.
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercial SourceCorrosive.
Magnesium Sulfate (MgSO₄)AnhydrousCommercial SourceDrying agent.
Round-bottom flask (250 mL)GlasswareN/AWith magnetic stir bar.
Addition FunnelGlasswareN/A
Ice BathEquipmentN/A
Rotary EvaporatorEquipmentN/A
Step-by-Step Synthesis Procedure

Experimental_Workflow Figure 2: Experimental Synthesis Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve Ketone (1-hydroxy-3-phenylpropan-2-one) in anhydrous Methanol. B 2. Cool to 0°C (Ice Bath). A->B C 3. Add Methylamine solution dropwise. Stir for 1-2 hours to form imine. B->C D 4. Add NaBH₄ portion-wise, maintaining T < 10°C. C->D E 5. Warm to RT and stir for 3-4 hours. D->E F 6. Quench reaction with dilute HCl. E->F Reaction Complete G 7. Concentrate in vacuo to remove Methanol. F->G H 8. Basify aqueous residue with NaOH to pH > 12. G->H I 9. Extract with Diethyl Ether (3x). H->I J 10. Dry organic layers over MgSO₄. I->J K 11. Filter and concentrate to yield crude product. J->K L L K->L Purified Product

Caption: Figure 2: Experimental Synthesis Workflow

  • Imine Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-hydroxy-3-phenylpropan-2-one (7.5 g, 50 mmol).

    • Dissolve the ketone in 100 mL of anhydrous methanol.

    • Cool the flask in an ice bath to 0-5°C.

    • Slowly add methylamine solution (40% in water, 6.6 mL, ~75 mmol, 1.5 eq) dropwise over 15 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Causality: This allows for the equilibrium to shift towards the formation of the imine intermediate before the reducing agent is introduced, maximizing yield and minimizing side reactions like the reduction of the starting ketone.

  • Reduction:

    • While maintaining the temperature at 0-5°C, add sodium borohydride (2.8 g, 75 mmol, 1.5 eq) portion-wise over 30 minutes. Safety Note: NaBH₄ reacts with water and methanol to generate hydrogen gas. Add slowly to control the effervescence.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for an additional 4 hours at room temperature to ensure the complete reduction of the imine.

  • Work-up and Isolation:

    • Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding 2M HCl dropwise until the pH is ~2. This will neutralize excess NaBH₄ and form the amine hydrochloride salt.

    • Remove the methanol using a rotary evaporator.

    • To the remaining aqueous residue, add 50 mL of water. Wash the aqueous layer with 30 mL of diethyl ether to remove any unreacted starting material or non-basic impurities. Discard the ether layer.

    • Cool the aqueous layer in an ice bath and slowly add 6M NaOH solution until the pH is > 12. This deprotonates the amine salt, liberating the free base.

    • Extract the product from the basic aqueous solution with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil. Further purification can be achieved via vacuum distillation or column chromatography if required.

Quantitative Data Summary

ParameterValueMoles (mmol)Molar Ratio
1-hydroxy-3-phenylpropan-2-one7.5 g501.0
Methylamine (40% aq.)6.6 mL~751.5
Sodium Borohydride2.8 g751.5
Solvent (Methanol)100 mLN/AN/A
Reaction Conditions
Imine Formation Temp.0-5°CN/AN/A
Reduction Temp.0-5°C (addition), RT (stir)N/AN/A
Total Reaction Time~6 hoursN/AN/A
Expected Yield 6.5 - 7.5 g (78-90%)39 - 45N/A

Safety and Handling Precautions

  • Methylamine: Is a corrosive and flammable gas/solution with a strong odor. Handle only in a fume hood. It can cause severe skin and eye irritation.

  • Sodium Borohydride: Is a flammable solid that reacts with water and protic solvents to produce flammable hydrogen gas. It is also toxic if ingested. Store in a dry environment and handle with care.

  • Methanol & Diethyl Ether: Are highly flammable and volatile solvents. Ensure there are no ignition sources nearby. Both are toxic upon inhalation or ingestion.

  • Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Wear appropriate gloves, lab coat, and safety glasses when handling. Always add acid/base to water, not the other way around.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound using reductive amination. By carefully controlling the reaction conditions, particularly temperature and the order of reagent addition, the formation of the desired product can be maximized. This application note serves as a foundational procedure that can be optimized further for specific research or development needs.

References

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(21), 4593–4595.

  • BenchChem. (2025). Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol: A Technical Guide to Precursors and Methodologies.

  • Carey, F. A., & Sundberg, R. J. (n.d.). Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.
  • Chakraborti, A. K., & Chankeshwara, S. V. (2006). A simple and convenient procedure for reductive amination of aldehydes and ketones using sodium borohydride in the presence of silica chloride as an active, inexpensive, recoverable, and recyclable catalyst. Tetrahedron, 62(47), 10865-10870.
  • Mascal, M. (2017). A Novel Reducing Agent for the Reductive Amination of Phenyl-2-Propanone (P2P) and Methylamine – Sodium Triacetoxyborohydride (STAB). ResearchGate.

  • Organic Chemistry Portal. (n.d.). Reductive Amination.

  • Reusch, W. (2013). Imines & Related Compounds.
  • Sajic, T., & Hutta, M. (2018). Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Chemical Papers, 72(6), 1437-1447.

  • U.S. Patent No. US20040102651A1. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.

  • PubChem. (n.d.). 1-Hydroxy-3-phenylpropan-2-one. National Center for Biotechnology Information.

  • Wikipedia. (n.d.). Phenylacetone.

  • Wikipedia. (n.d.). Reductive amination.

  • Leelavathi, P., & Kumar, S. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research, 9(4), 218-227.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Sources

Derivatization of 1-(Methylamino)-3-phenylpropan-2-ol for gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Gas Chromatographic Analysis of 1-(Methylamino)-3-phenylpropan-2-ol via Derivatization

Introduction: The Analytical Challenge of Polar Phenylpropanolamines

This compound is a phenylpropanolamine compound structurally related to ephedrine and pseudoephedrine. Its analysis is crucial in pharmaceutical quality control, metabolite identification, and forensic chemistry. However, direct analysis of this compound by gas chromatography (GC) is fraught with challenges. The presence of polar functional groups—a secondary amine (-NH) and a secondary hydroxyl (-OH)—leads to strong intermolecular hydrogen bonding.[1] This results in low volatility and poor thermal stability, causing issues such as:

  • Poor Peak Shape: Significant peak tailing due to adsorption onto active sites within the GC inlet and column.[2]

  • Low Response: Analyte loss and poor sensitivity.

  • Thermal Decomposition: The compound may degrade at the high temperatures of the GC injector.[1]

To overcome these limitations, derivatization is an essential sample preparation step.[1][3] This process chemically modifies the polar functional groups, converting the analyte into a more volatile, thermally stable, and less polar derivative suitable for GC analysis.[1][3][4] The two most prevalent and effective strategies for compounds like this compound are silylation and acylation .[4]

Strategic Selection of a Derivatization Reagent

The choice of derivatizing reagent depends on the analytical objective, the required sensitivity, and the available detection system. Both the hydroxyl and secondary amine groups of the target analyte contain active hydrogens that are targets for derivatization.

Silylation: The Gold Standard for Volatility

Silylation is the most common derivatization technique in GC, involving the replacement of active hydrogens with a nonpolar trimethylsilyl (TMS) group or a bulkier, more stable tert-butyldimethylsilyl (TBDMS) group.[3][5] This chemical modification effectively masks the polar sites, disrupts hydrogen bonding, and dramatically increases the analyte's volatility and thermal stability.[1][5]

  • Mechanism & Reagents: Silylation proceeds via a nucleophilic attack (SN2) on the silicon atom of the silylating agent.[1] Potent silyl donors like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[6][7][8] MSTFA is often preferred as it is the most volatile TMS-amide available, and its byproducts are also highly volatile, typically eluting with the solvent front and minimizing chromatographic interference.[8][9] For sterically hindered groups or less reactive secondary amines, the addition of a catalyst like Trimethylchlorosilane (TMCS) is often recommended to drive the reaction to completion.[4][6][10]

  • Key Advantages:

    • Produces highly volatile and thermally stable derivatives.

    • Reactions are often rapid and quantitative.

    • Reagents like MSTFA produce non-interfering, volatile byproducts.[8][9]

Acylation: Enhancing Stability and Detectability

Acylation converts compounds with active hydrogens into stable esters, amides, and thioesters.[4] This strategy is particularly useful for highly polar molecules and can be tailored to enhance detector sensitivity.[1][3]

  • Mechanism & Reagents: Acylation is performed using acid anhydrides or acyl halides. Perfluorinated anhydrides such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA) are common choices.[11][12] These reagents react with the hydroxyl and amine groups to form stable, volatile derivatives.[12] A significant advantage of using these fluorinated reagents is the introduction of electron-capturing groups, which dramatically increases the sensitivity for Electron Capture Detection (ECD).[1][3]

  • Critical Consideration: The reaction of anhydrides with active hydrogens produces acidic byproducts (e.g., trifluoroacetic acid from TFAA).[1][11] These acids must be removed or neutralized before injection to prevent damage to the GC column.[4][11] This is typically achieved by performing the reaction in a solvent that can act as an acid scavenger, such as pyridine, or by adding a base like triethylamine.[4][11][12]

  • A Word of Caution: For analytes with stereocenters, such as the ephedrine/pseudoephedrine family, fluorinated acylating agents have been reported to cause interconversion of diastereomers (epimerization).[2][13][14] This is a critical consideration if the stereochemical integrity of this compound is important for the analysis.

Comparative Overview of Derivatization Strategies

FeatureSilylation (MSTFA)Acylation (TFAA)
Primary Reagent N-Methyl-N-(trimethylsilyl)trifluoroacetamideTrifluoroacetic Anhydride
Target Groups -OH, -NH, -SH, -COOH-OH, -NH, -SH
Derivative Formed Trimethylsilyl (TMS) Ether/AmineTrifluoroacetyl (TFA) Ester/Amide
Byproducts Volatile & Non-interfering (N-methyltrifluoroacetamide)Acidic (Trifluoroacetic Acid)
Reaction Catalyst TMCS (optional, for hindered groups)Base/Acid Scavenger (e.g., Pyridine)
Derivative Stability Good, but sensitive to moistureExcellent
Ideal Detector FID, MSECD, FID, MS

Experimental Workflows and Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Prep Place 10-100 µg of Analyte in Reaction Vial Dry Evaporate Solvent to Complete Dryness (Nitrogen Stream, 60°C) Prep->Dry AddReagent Add Derivatization Reagent & Solvent Dry->AddReagent React Cap Vial Tightly & Heat (e.g., 70°C for 20 min) AddReagent->React Cool Cool to Room Temperature React->Cool Inject Inject 1 µL of Derivatized Sample into GC-MS Cool->Inject caption General Derivatization Workflow.

Caption: General Derivatization Workflow.

Protocol 1: Silylation with MSTFA

This protocol is recommended for general-purpose analysis using GC-FID or GC-MS, where the goal is to achieve excellent peak shape and thermal stability.

Rationale: MSTFA is a powerful silylating agent that derivatizes both the hydroxyl and secondary amine groups. The reaction is clean, with volatile byproducts that do not interfere with the chromatogram.[8][9] Anhydrous conditions are paramount, as silylating reagents and their derivatives are highly susceptible to hydrolysis.[1][10]

Materials:

  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous Pyridine or Acetonitrile (silylation grade)

  • Micro-reaction vials (e.g., 1 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporation system

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample (typically containing 1-100 µg of the analyte) into a micro-reaction vial. If the sample is in a protic solvent (like methanol), it must be evaporated to complete dryness under a gentle stream of nitrogen at 60-70°C.[15] The absence of water is critical.[10]

  • Reagent Addition: Add 100 µL of acetonitrile (or pyridine) and 100 µL of MSTFA to the dried residue.[9][15] Pyridine can act as a catalyst and aids in the derivatization of the secondary amine.[8]

  • Reaction: Tightly cap the vial and mix thoroughly using a vortex mixer. Heat the vial at 70°C for 20-30 minutes in a heating block.[8][15]

  • Analysis: After cooling the vial to room temperature, inject 1-2 µL of the derivatized solution directly into the GC-MS system.[15]

Caption: Silylation Reaction with MSTFA.

(Note: The DOT graph above is a template. A chemical drawing program would be needed to generate the actual molecular structure images for a final document.)

Protocol 2: Acylation with TFAA

This protocol is ideal for trace analysis when using an Electron Capture Detector (ECD) or when a more stable derivative is required.

Rationale: TFAA is a highly reactive anhydride that forms stable, electron-capturing trifluoroacetyl derivatives.[12] The use of an acid scavenger like trimethylamine or pyridine is crucial to neutralize the trifluoroacetic acid byproduct, thereby protecting the column and driving the reaction to completion.[11][12]

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Benzene or Ethyl Acetate

  • 0.05M Trimethylamine in Benzene (or Pyridine)

  • Micro-reaction vials (e.g., 1 mL) with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample (typically 50 µg for ECD, up to 250 µg for FID) into a micro-reaction vial and ensure it is in an aprotic solvent like benzene or ethyl acetate (0.5 mL).[12] Ensure the sample is free of water.

  • Reagent Addition: Add 0.1 mL of 0.05M trimethylamine in benzene (acid scavenger), followed by 10 µL of TFAA.[12]

  • Reaction: Tightly cap the vial and mix. Heat at 50-60°C for 15 minutes.[12]

  • Analysis: After cooling the vial to room temperature, the sample can be injected directly. For cleaner injections, an optional liquid-liquid wash with 1 mL of 5% aqueous ammonia can be performed; the organic (upper) layer is then used for injection.[12] Inject 1 µL into the GC system.

Caption: Acylation Reaction with TFAA.

(Note: The DOT graph above is a template. A chemical drawing program would be needed to generate the actual molecular structure images for a final document.)

Recommended GC-MS Analytical Conditions

The following parameters serve as a robust starting point for the analysis of the derivatized product. Method optimization may be required based on the specific instrument and analytical goals.

ParameterRecommended Setting
GC System Agilent 7890B GC with 5977A MSD or equivalent
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Mode Split (20:1) or Splitless for trace analysis
Liner Agilent Ultra Inert, single taper with glass wool
Column HP-5MS (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[16]
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min
MS Transfer Line 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-550)

Trustworthiness and Validation

  • Reagent Blank: Always prepare and analyze a reagent blank (all components except the analyte) to identify any potential interferences from solvents or the derivatizing reagents themselves.[12]

  • Glassware Deactivation: Amines are particularly susceptible to adsorption on the active silanol groups of glass surfaces. For trace-level analysis, it is highly recommended to use silanized glassware to prevent analyte loss.[4]

  • Troubleshooting: Poor peak shape or low response after derivatization often indicates an incomplete reaction or degradation of the derivative. Verify that anhydrous conditions were maintained, consider increasing reaction time or temperature, or add a catalyst (like TMCS for silylation).[10] Injecting a small amount of the silylating reagent can sometimes temporarily passivate the GC system, improving peak shape.

References

  • Lin, H. R., et al. (2005). Enantiomeric determination of ephedrines and norephedrines by chiral derivatization gas chromatography-mass spectrometry approaches. Journal of Analytical Toxicology, 29(5), 331-339. [Link]

  • Thermo Fisher Scientific. (n.d.). Acylation Derivatization Reagents. ResearchGate. [Link]

  • Anonymous. (n.d.). GC Derivatization. [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. [Link]

  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. [Link]

  • Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. Labinsights. [Link]

  • Cuperlović-Culf, M., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20. [Link]

  • Wong, C. H. F., et al. (2012). Interconversion of Ephedrine and Pseudoephedrine During Chemical Derivatization. Drug Testing and Analysis, 4(1), 49-54. [Link]

  • Anonymous. (n.d.). Appendix G - Derivatization in GC MS. Scribd. [Link]

  • Valdez, C. A. (2012). Chiral Analyses of Ephedrines. Pace Digital Commons. [Link]

  • Ahmad, F., et al. (2009). Formation of Trifluoroacetylated Ephedrine During the Analysis of a Pseudoephedrine-Formaldehyde Adduct by TFAA Derivatization Followed by GC-MS. Journal of Forensic Sciences, 54(2), 365-369. [Link]

  • Abbasi, K., et al. (2007). Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Asian Journal of Chemistry, 19(2), 1149-1155. [Link]

  • Scalabre, A., et al. (2017). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PLoS ONE, 12(1), e0169187. [Link]

  • Federal Aviation Administration. (2005). Enantiomeric Analysis of Ephedrines and Norephedrines. [Link]

  • Lin, H. R., et al. (2005). Enantiomeric determination of ephedrines and norephedrines by chiral derivatization gas chromatography-mass spectrometry approaches. ResearchGate. [Link]

  • Khuhawar, M. Y., & Rind, F. M. A. (2006). Capillary gas chromatographic determination of phenylpropanolamine in pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 643-647. [Link]

  • Liebeke, M., et al. (2008). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Molecular Microbiology, 69(6), 1513-1529. [Link]

  • Ahmad, F., et al. (2009). Formation of Trifluoroacetylated Ephedrine During the Analysis of a Pseudoephedrine-Formaldehyde Adduct by TFAA Derivatization Followed by GC-MS. ResearchGate. [Link]

  • Wong, C. H. F., et al. (2012). Interconversion of ephedrine and pseudoephedrine during chemical derivatization. Semantic Scholar. [Link]

  • Marshall University. (n.d.). The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. [Link]

  • El-Gindy, A., et al. (2003). The determination of phenylpropanolamine hydrochloride. ResearchGate. [Link]

  • Hornbeck, C. L., & Czarny, R. J. (1989). GC-MS analysis of methamphetamine impurities: reactivity of (+)- or (-)-chloroephedrine and cis- or trans-1,2-dimethyl-3-phenylaziridine. Journal of Analytical Toxicology, 13(3), 144-149. [Link]

  • Yeboah, O. (2019). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • Gyllenhaal, O., & Vessman, J. (1983). Comparison and evaluation of derivatization methods for gas chromatographic determination of various propane-diols. Semantic Scholar. [Link]

  • Rind, F. M. A., et al. (2007). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Journal of Food and Drug Analysis, 15(2), 198-203. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-(Methylamino)-3-phenylpropan-1-ol. PubChem. [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

  • Chatfield, M. J., et al. (2011). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. ResearchGate. [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Smith Henry, A. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent. [Link]

  • Frey, W., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

Sources

Application Note: Strategies for the Crystallization and Isolation of 1-(Methylamino)-3-phenylpropan-2-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of crystallization methodologies for the isolation and purification of 1-(Methylamino)-3-phenylpropan-2-ol salts. As a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), achieving high purity and the correct solid-state form of this compound is paramount. This document outlines the fundamental principles of crystallization, including supersaturation, nucleation, and the impact of polymorphism. It presents detailed, step-by-step protocols for four primary crystallization techniques: reactive crystallization, cooling crystallization, anti-solvent crystallization, and diastereomeric salt crystallization for chiral resolution. The rationale behind experimental choices, key process parameters, and expected outcomes are discussed to provide researchers and drug development professionals with a robust framework for process development and optimization.

Part I: Fundamental Principles of Crystallization

Crystallization is a cornerstone of pharmaceutical manufacturing, serving as a powerful technique for purification, separation, and control of a drug substance's final physical properties.[1] For an intermediate like this compound, a close structural analog of pseudoephedrine, a well-designed crystallization process is essential for ensuring quality and consistency.

Supersaturation: The Driving Force

Crystallization is a thermodynamic process driven by supersaturation, a state where a solution contains more dissolved solute than it would under equilibrium conditions.[2] This non-equilibrium state provides the chemical potential necessary for both the formation of new crystal nuclei and the growth of existing crystals.[3] Supersaturation can be achieved through several methods:

  • Cooling: For solutes whose solubility increases with temperature, cooling a saturated solution will induce supersaturation.[1]

  • Anti-Solvent Addition: Introducing a miscible "anti-solvent" in which the solute has low solubility reduces the overall solubility in the system, creating supersaturation.[4][5]

  • Solvent Evaporation: Increasing the solute concentration by removing the solvent through evaporation.[6]

  • Chemical Reaction: Forming a new, less soluble species in-situ, such as creating a salt from a freebase, is known as reactive crystallization.[3][5]

Nucleation and Crystal Growth

The formation of a solid crystal phase from a supersaturated solution occurs in two primary stages: nucleation and growth.[3]

  • Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei). This can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation). Seeding, the intentional addition of small crystals of the desired product, is a critical technique to control nucleation, promote consistent growth, and ensure the desired polymorphic form is obtained.[][8]

  • Growth: The subsequent increase in the size of the nuclei as solute molecules from the solution deposit onto their surfaces.

The interplay between nucleation and growth rates, which are heavily influenced by the level of supersaturation and other process parameters like agitation and temperature, dictates the final crystal size distribution (CSD).

The Importance of Salt Formation

Many APIs are isolated and formulated as salts to improve their physicochemical properties.[9] Amines, such as this compound, readily react with acids to form crystalline salts that often exhibit superior aqueous solubility, stability, and handling characteristics compared to the freebase form.[10] The hydrochloride salt is one of the most common forms used in the pharmaceutical industry.[11]

Polymorphism: The Solid-State Challenge

Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, dissolution rate, and stability.[9] Controlling crystallization to consistently produce the most stable and desired polymorph is a critical regulatory and quality requirement in drug development.[8]

Part II: Crystallization Methodologies and Protocols

The selection of a crystallization method depends on the properties of the solute and solvent system, and the desired attributes of the final product.[5] Below are detailed protocols for common methods applicable to this compound salts.

Method 1: Reactive Crystallization of the Hydrochloride Salt

Principle: This method involves the direct reaction of the this compound freebase with hydrochloric acid in a suitable solvent. The resulting hydrochloride salt, being significantly less soluble than the freebase in the chosen solvent system, crystallizes out of the solution.[5][12] This technique is highly efficient as it combines salt formation and crystallization into a single unit operation.

Protocol:

  • Dissolution: Dissolve 10.0 g of this compound freebase in 100 mL of a suitable organic solvent (e.g., isopropanol or ethyl acetate) in a jacketed glass reactor equipped with an overhead stirrer.

  • Temperature Control: Set the reactor temperature to 20-25°C.

  • Acid Addition: While stirring vigorously, slowly add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in isopropanol or as concentrated aqueous HCl) dropwise over 30-60 minutes.

  • Crystallization: The hydrochloride salt will begin to precipitate as the reaction proceeds. The rate of addition is critical; a slow rate promotes crystal growth over excessive nucleation, leading to larger, more easily filterable particles.[]

  • Maturation: After the addition is complete, allow the resulting slurry to stir at 20-25°C for an additional 2-4 hours. This "aging" or "maturation" period allows the system to reach equilibrium and can promote the transformation to a more stable polymorphic form.

  • Isolation: Isolate the crystalline product by vacuum filtration.

  • Washing: Wash the filter cake with two 20 mL portions of cold isopropanol or the chosen solvent to remove any residual impurities.

  • Drying: Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Causality Behind Choices:

  • Solvent Selection: Isopropanol or ethyl acetate are chosen because they are good solvents for the amine freebase but poor solvents for the ionic hydrochloride salt, thus maximizing yield.

  • Controlled Addition: Slow addition of the acid maintains a low level of supersaturation, which favors the growth of existing crystals rather than the formation of many fine particles that can be difficult to filter and may trap impurities.[]

Visualization:

Reactive_Crystallization_Workflow cluster_setup Step 1: Setup cluster_process Step 2: Process cluster_isolation Step 3: Isolation A Dissolve Freebase in Isopropanol B Slow Addition of HCl Solution A->B @ 20-25°C C Salt Formation & Precipitation B->C Creates Supersaturation D Slurry Maturation (2-4 hours) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Vacuum Drying F->G H Final Product: Crystalline HCl Salt G->H

Reactive Crystallization Workflow for HCl Salt Formation.
Method 2: Cooling Crystallization

Principle: This classic method relies on the difference in a salt's solubility at different temperatures.[1][8] The salt is dissolved in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, which is then slowly cooled to generate supersaturation and induce crystallization.

Protocol:

  • Solvent Screening: Identify a solvent in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol/water mixtures, methanol).

  • Dissolution: In a jacketed reactor, suspend 10.0 g of the this compound salt in the chosen solvent (e.g., 50 mL of 90% ethanol). Heat the mixture with stirring to a temperature where all the solid dissolves (e.g., 60-70°C). Add minimal extra solvent if necessary to achieve full dissolution.[8]

  • Cooling Profile: Program a controlled cooling ramp. A typical profile might be cooling from 70°C to 20°C over 2-4 hours. A linear cooling rate is common, but more advanced profiles can be used to control supersaturation.

  • Seeding (Optional but Recommended): When the solution has cooled to about 10°C below the dissolution temperature, add a small quantity (0.1-1.0% w/w) of finely ground seed crystals.[8] This step provides templates for growth, helps control particle size, and ensures the desired polymorph is formed.

  • Hold Period: Once the final temperature (e.g., 0-5°C) is reached, hold the slurry with stirring for an additional 1-3 hours to maximize the yield.

  • Isolation & Drying: Isolate, wash (with a small amount of the cold solvent), and dry the product as described in Method 1.

Causality Behind Choices:

  • Cooling Rate: A slow cooling rate prevents rapid, uncontrolled nucleation which can lead to small crystals and impurity inclusion. It maintains a moderate level of supersaturation that favors crystal growth.

  • Seeding: Seeding is crucial for process robustness. It bypasses the stochastic nature of primary nucleation, leading to more reproducible outcomes in terms of crystal form and size distribution.[8]

Visualization:

Cooling_Crystallization_Logic T_High High Temperature (e.g., 70°C) Sol_High High Solubility T_High->Sol_High leads to T_Low Low Temperature (e.g., 5°C) Sol_Low Low Solubility T_Low->Sol_Low leads to SS_Low Undersaturated/ Saturated State Sol_High->SS_Low allows for complete dissolution Crystals Crystallization (Nucleation + Growth) Sol_Low->Crystals MAXIMIZES YIELD at SS_High Supersaturated State SS_Low->SS_High Controlled Cooling SS_High->Crystals DRIVES

Relationship between Temperature and Crystallization.
Method 3: Anti-Solvent Crystallization

Principle: This method is ideal when a compound has high solubility in one solvent but is nearly insoluble in another, and the two solvents are miscible.[5] Adding the "anti-solvent" to a solution of the compound causes the solubility to drop dramatically, inducing rapid crystallization.[4]

Protocol:

  • System Selection: Choose a compatible solvent/anti-solvent pair. For a moderately polar salt, a good system might be a polar solvent like methanol or water and a less polar anti-solvent like acetone or ethyl acetate. Pseudoephedrine HCl, for instance, is soluble in water and ethanol but poorly soluble in ether or chloroform.[13][14]

  • Dissolution: Dissolve 10.0 g of the salt in the minimum amount of the primary solvent (e.g., 20 mL of methanol) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: Place the solution in a reactor with efficient stirring. Add the anti-solvent (e.g., 80 mL of ethyl acetate) at a slow, controlled rate. The rate of addition directly influences the supersaturation profile and thus the final particle characteristics.[]

  • Maturation: After the full volume of anti-solvent has been added, stir the slurry for 1-2 hours to allow for complete crystallization.

  • Isolation & Drying: Isolate, wash (with a small amount of the anti-solvent or a mixture of solvent/anti-solvent), and dry the product as previously described.

Causality Behind Choices:

  • Solvent/Anti-Solvent Pair: The pair must be fully miscible to avoid creating an emulsion or oiling out, where the solute separates as a liquid phase instead of a solid. The anti-solvent should cause a significant drop in solubility to ensure a high yield.

  • Addition Mode: Adding the anti-solvent to the solution (normal addition) is common. However, reverse addition (adding the solution to the anti-solvent) can sometimes be beneficial as it keeps the system in a state of high supersaturation, which can be useful for controlling polymorphism or producing very small particles.[5]

Visualization:

Anti_Solvent_Workflow A Prepare Concentrated Solution (Salt in 'Solvent') B Transfer to Stirred Reactor A->B C Controlled Addition of 'Anti-Solvent' B->C D Induce Supersaturation & Crystallization C->D Reduces overall solubility E Age Slurry (1-2 hours) D->E F Filter, Wash & Dry E->F G Final Crystalline Product F->G

Anti-Solvent Crystallization Workflow.
Method 4: Diastereomeric Salt Crystallization for Chiral Resolution

Principle: Since this compound is a chiral compound, it typically exists as a racemic mixture (an equal mix of two enantiomers). To isolate a single enantiomer, a chiral resolving agent (a pure enantiomer of another chiral compound, often an acid) is used.[15] The reaction between the racemic amine and the chiral acid produces a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[16][17]

Protocol:

  • Resolving Agent Selection: Choose a commercially available and inexpensive chiral acid, such as (+)-Tartaric acid or (S)-(+)-Mandelic acid.[18][19]

  • Stoichiometry: In a reactor, dissolve 10.0 g of the racemic this compound freebase in a suitable solvent (e.g., methanol or an acetone/ether mixture).[19][20]

  • Salt Formation: Add 0.5 equivalents of the chiral resolving agent. Using a sub-stoichiometric amount is common practice to maximize the recovery of the less soluble diastereomer.

  • Crystallization: Heat the solution gently to ensure all components are dissolved, then allow it to cool slowly to room temperature over several hours. Crystallization can be slow, sometimes requiring 24 hours or more.[18] The less soluble diastereomeric salt will crystallize out first.

  • Isolation: Collect the crystals by vacuum filtration. Wash sparingly with the cold crystallization solvent.

  • Purity Check: Analyze the optical purity of the isolated salt (e.g., by polarimetry) and the composition of the mother liquor (e.g., by chiral HPLC).

  • Liberation of Freebase: To recover the desired enantiomer, dissolve the purified diastereomeric salt in water, basify the solution (e.g., with NaOH) to deprotonate the amine, and extract the pure enantiomeric freebase with an organic solvent like ethyl acetate.[18]

Causality Behind Choices:

  • Resolving Agent: The choice of agent is critical and often determined empirically. A successful resolution relies on a significant difference in the crystal lattice energies of the two diastereomeric salts, which translates to a significant difference in their solubilities.[16]

  • Solvent: The solvent plays a key role in differentiating the solubilities of the diastereomers. Protic solvents like methanol or ethanol are often effective.[18]

Visualization:

Diastereomeric_Resolution_Flow Racemate Racemic Amine (R-Amine + S-Amine) Mix Form Diastereomeric Salts in Solution (R-Amine:S-Acid + S-Amine:S-Acid) Racemate->Mix Agent Chiral Acid (e.g., S-Acid) Agent->Mix Crystallize Fractional Crystallization Mix->Crystallize Solid Less Soluble Salt Crystallizes (e.g., R-Amine:S-Acid) Crystallize->Solid Liquid More Soluble Salt Remains in Mother Liquor (e.g., S-Amine:S-Acid) Crystallize->Liquid Liberate Basify & Extract Solid->Liberate PureEnantiomer Pure Enantiomer (R-Amine) Liberate->PureEnantiomer

Logical Flow for Chiral Resolution via Crystallization.

Part III: Data Presentation and Analysis

Table 1: Properties of Common Solvents for Crystallization

This table provides a reference for solvent selection based on the known properties of the closely related compound, pseudoephedrine, and general crystallization principles.

SolventBoiling Point (°C)Polarity (Dielectric Const.)Typical RoleNotes on Pseudoephedrine/Amine Salt Solubility
Water 10080.1SolventHigh solubility for hydrochloride salts.[13] Useful for reactive crystallization or as a co-solvent.
Methanol 6532.7SolventGood solubility for both freebase and salts.[14] Often used in diastereomeric resolutions.[18]
Ethanol 7824.5SolventGood solubility for salts, often temperature-dependent, making it ideal for cooling crystallization.[13]
Isopropanol (IPA) 8219.9Solvent / Anti-SolventModerate solvent. Often used in reactive crystallizations where the salt is less soluble than the freebase.
Acetone 5620.7Anti-SolventGood anti-solvent for polar salts. Miscible with water and alcohols.[20]
Ethyl Acetate 776.0Anti-SolventCommon anti-solvent for precipitating salts from more polar solvents.
Toluene 1112.4Anti-SolventNon-polar anti-solvent. Can be used to precipitate salts from alcoholic solutions.
Diethyl Ether 354.3Anti-SolventVery poor solubility for hydrochloride salts.[13] High volatility.
Cyclohexane 812.0Anti-SolventNon-polar anti-solvent. A patent notes its use for recrystallizing a related freebase.[21]
Table 2: Comparative Analysis of Crystallization Methods
MethodPrinciplePrimary Use CaseAdvantagesKey Considerations
Reactive In-situ formation of a less soluble salt.[5]Initial isolation of a salt from a freebase starting material.High yield, combines reaction and crystallization, often rapid.Control of addition rate is critical for particle size; potential for impurity trapping if too fast.[]
Cooling Temperature-dependent solubility.[8]Recrystallization for purification of an isolated salt.Good control over crystal growth, effective for purification.Requires significant solubility difference with temperature; slow process; energy intensive.
Anti-Solvent Solubility reduction by adding a miscible non-solvent.[4]When cooling is ineffective or for heat-sensitive compounds.High yield, rapid, can be performed at constant temperature.Risk of "oiling out"; solvent/anti-solvent miscibility and selection is critical; mixing efficiency is important.[5]
Diastereomeric Different solubilities of diastereomeric salt pairs.[16]Chiral resolution of a racemic mixture.Well-established method for large-scale enantiomer separation.[15]Success is empirical (depends on agent/solvent); requires an additional step to liberate the freebase.[20]

Conclusion

The successful crystallization of this compound salts is a multi-faceted process that requires a thorough understanding of fundamental physicochemical principles. The choice between reactive, cooling, anti-solvent, and diastereomeric resolution methods must be guided by the specific objective, whether it be initial salt formation, purification, or chiral separation. By carefully controlling key process parameters such as supersaturation, temperature, solvent system, and agitation, researchers can optimize the crystallization process to consistently yield a product with the desired purity, crystal form, and particle size distribution, ensuring the quality required for subsequent stages of drug development.

References

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [Link]

  • Kavuru, P., et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. [Link]

  • BioPharm International. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. [Link]

  • HKUST SPD. (n.d.). Chiral resolution by diastereomeric salt crystallization. [Link]

  • Al-Zoubi, N., et al. (2023). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. PMC. [Link]

  • Muller, F., et al. (2019). Crystallization in the Pharmaceutical Industry. Cambridge University Press & Assessment. [Link]

  • Mathew, G., et al. (2007). CRYSTALLIZATION OF ULTRAFINE (NANO AND MICRO) PARTICLES OF ACTIVE PHARMACEUTICAL INGREDIENTS (API) USING LIQUID ANTISOLVENT TECHNIQUE. New Jersey Institute of Technology. [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • Hart-Cooper, C., et al. (2021). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development. [Link]

  • Advanced Science News. (2018). Gel-Mediated Crystallization of Active Pharmaceutical Ingredients. [Link]

  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • Solubility of Things. (n.d.). Pseudoephedrine hydrochloride. [Link]

  • SWGDrug. (2005, June 22). PSEUDOEPHEDRINE. [Link]

  • SciSpace. (n.d.). Technical Crystallization for Application in Pharmaceutical Material Engineering. [Link]

  • de Moraes, M. G. F. (n.d.). COOLING CRYSTALLIZATION: FROM MODELING AND CONTROL TO EXPLORING NEW POLYMORPHIC STRUCTURES. [Link]

  • NIH PubChem. (n.d.). Pseudoephedrine. [Link]

  • ResearchGate. (2024, June 24). Characterization of Ephedrine HCl and Pseudoephedrine HCl Using Quadrupolar NMR Crystallography Guided Crystal Structure Prediction. [Link]

  • Liu, X., et al. (2020). Pharmaceutical Co-Crystals, Salts, and Co-Amorphous Systems: A Novel Opportunity of Hot Melt Extrusion. PMC. [Link]

  • Zhang, K., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. PMC. [Link]

  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation. [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Quora. (2023, April 29). What is the correct solubility of pseudoephedrine in water?[Link]

  • Almarsson, Ö., & Zaworotko, M. J. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • accessdata.fda.gov. (2006, January 13). Chemistry Review(s). [Link]

  • Faraday Discussions. (2024, June 24). Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. [Link]

  • Google Patents. (n.d.). WO2003084510A1 - Novel pharmaceutical compositions for antihistaminic-decongestant combination and method of making such compositions.
  • Organic Syntheses. (n.d.). amine (+)-hydrogen tartrate salt - separates as white prismatic crystals. [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. [Link]

  • University of Calgary. (n.d.). Chapter 23 The Chemistry of Amines. [Link]

  • Frey, W., et al. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. PMC. [Link]

  • Frontiers. (n.d.). Continuous crystallisation of organic salt polymorphs. [Link]

  • ResearchGate. (n.d.). (PDF) 3-Methylamino-3-phenylpropan-1-ol. [Link]

  • Google Patents. (2008, November 19). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • EPO. (2011, January 19). 3-(3-DIMETHYLAMINO-1-ETHYL-2-METHYLPROPYL)-PHENOL HYDROCHLORIDE FOR USE AS ACTIVE INGREDIENT IN. [Link]

  • IUCr. (2025, July 4). 2-{amino}-N-(3-methylphenyl)acetamide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Degradation of 1-(Methylamino)-3-phenylpropan-2-ol During Storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(Methylamino)-3-phenylpropan-2-ol. Its purpose is to provide in-depth technical information and practical troubleshooting advice to minimize degradation of this compound during storage and experimental handling. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the integrity and reliability of their experimental results.

Introduction to the Stability of this compound

This compound is a secondary amino alcohol with a chemical structure that makes it susceptible to degradation through several pathways, primarily oxidation and photodegradation. The presence of a secondary alcohol, a secondary amine, and a benzylic hydroxyl group are key features that influence its stability. Understanding the reactivity of these functional groups is crucial for preventing the formation of impurities that could compromise research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[1] The recommended storage temperature is typically 2-8°C. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to further prevent oxidation.

Q2: What are the visible signs of degradation?

A2: While degradation may not always be visible, any change in the physical appearance of the compound, such as discoloration (e.g., yellowing), clumping, or the development of an unusual odor, can be an indicator of degradation. However, the absence of these signs does not guarantee the compound's purity. Analytical testing is the most reliable way to assess stability.

Q3: What are the primary degradation pathways for this compound?

A3: Based on its chemical structure, the most probable degradation pathways are:

  • Oxidation of the secondary alcohol: This leads to the formation of the corresponding ketone, 1-(methylamino)-3-phenylpropan-2-one.[2][3][4]

  • Oxidation of the secondary amine: This can result in the formation of N-oxides or de-alkylation products.

  • Photodegradation: The benzylic alcohol is susceptible to photo-oxidation, which can lead to the formation of benzaldehyde and other by-products.[5][6][7]

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the purity of your sample over time.[8][9] This method should be able to separate the intact parent compound from its potential degradation products. Regular testing (e.g., every 6-12 months for long-term storage) is advised.

Q5: Are there any incompatible materials I should avoid for storage or handling?

A5: Avoid contact with strong oxidizing agents, as they can accelerate the degradation of the alcohol and amine functional groups. Also, avoid prolonged exposure to atmospheric oxygen and UV light. Use glass or other inert containers for storage.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected experimental results (e.g., lower than expected activity) Degradation of the compound leading to a lower concentration of the active molecule.1. Verify the purity of the compound using a validated stability-indicating HPLC method. 2. If degradation is confirmed, obtain a new, pure batch of the compound. 3. Review storage and handling procedures to prevent future degradation.
Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, GC) Formation of degradation products or process-related impurities.1. Attempt to identify the new peaks using mass spectrometry (LC-MS or GC-MS).[3][10] 2. Compare the impurity profile with that of a freshly prepared or certified reference standard. 3. If degradation products are identified, reassess storage conditions and handling procedures.
Discoloration or change in physical appearance of the solid compound Significant degradation has likely occurred due to improper storage (e.g., exposure to light, heat, or oxygen).1. Do not use the discolored material for experiments. 2. Dispose of the degraded material according to your institution's safety guidelines. 3. Procure a fresh batch of the compound and store it under the recommended conditions.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving and Initial Inspection: Upon receiving the compound, visually inspect the container for any signs of damage. Note the compound's initial appearance.

  • Aliquoting: If the entire amount will not be used at once, it is advisable to aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., in a glove box) to minimize repeated exposure of the bulk material to air and moisture.

  • Storage Container: Use amber glass vials with tightly sealed caps to protect from light and moisture.

  • Storage Conditions: Store the vials at 2-8°C in a dark, designated area.

  • Handling for Experiments: When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound. Prepare solutions fresh for each experiment whenever possible.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11]

  • Acid Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat the solution at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and protect it from light. Monitor the degradation over time.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at an elevated temperature (e.g., 70°C) for an extended period. Also, prepare a solution and expose it to the same thermal stress.

  • Photodegradation: Expose a solution of the compound to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[11] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) to separate and identify the degradation products.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and the known reactivity of its functional groups.

DegradationPathways cluster_main This compound cluster_oxidation Oxidation cluster_photo Photodegradation Parent This compound (C10H15NO) Ketone 1-(Methylamino)-3-phenylpropan-2-one (Oxidation of secondary alcohol) Parent->Ketone [O] N-Oxide N-Oxide Derivative (Oxidation of secondary amine) Parent->N-Oxide [O] Benzaldehyde Benzaldehyde (Benzylic cleavage) Parent->Benzaldehyde hv, O2

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of this compound.

StabilityWorkflow cluster_setup Study Setup cluster_testing Stability Testing cluster_analysis Data Analysis cluster_outcome Outcome Receive Receive and Aliquot Compound Store Store under Recommended Conditions (2-8°C, Dark, Dry, Inert Atmosphere) Receive->Store Initial Time Point 0: Initial Purity Analysis (HPLC) Store->Initial LongTerm Long-Term Stability Testing (e.g., 6, 12, 24 months) Store->LongTerm Time Forced Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Initial->Forced Analyze Analyze Samples by Stability-Indicating HPLC Forced->Analyze LongTerm->Analyze Identify Identify Degradants (LC-MS, GC-MS) Analyze->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Stability Report Quantify->Report ShelfLife Establish Re-test Date or Shelf-Life Report->ShelfLife

Caption: Workflow for stability assessment of this compound.

References

  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. [Link]

  • Kolb, D., Morgenstern, M., Ganser, L., Weidacher, I., & König, B. (2023). Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. ChemPhotoChem, 7(10), e202300171. [Link]

  • Hussein, F. H., & Gassim, F. A. (2007). Photocatalytic oxidation of benzyl alcohol using pure and sensitized anatase. Desalination, 209(1-3), 342–349. [Link]

  • Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Journal of AOAC International, 93(4), 1207–1214. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Arava, V. R., et al. (2014). Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine. Der Pharma Chemica, 6(2), 312-316.
  • Keypour, H., et al. (2013). Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst. RSC Advances, 3(44), 21631-21639. [Link]

  • (2024, February 13). Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). World Journal of Microbiology and Biotechnology. [Link]

  • Atlas, S. R. (2023). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Atomoxetine HCl in Tablet Dosage Form. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]

  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2857. [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Singh, R., et al. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. PMC. [Link]

  • Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Journal of AOAC International, 93(4), 1207-14. [Link]

  • Seneca. (n.d.). Oxidation of Alcohols. [Link]

  • Wipf Group. (2006, April 2). 1. Alcohol Oxidations. [Link]

  • Zhang, Y., et al. (2021). Bacterial degradation of the anti-depressant drug fluoxetine produces trifluoroacetic acid and fluoride ion. Applied Microbiology and Biotechnology, 105(24), 9359–9369. [Link]

  • Chemistry Steps. (2024, November 26). Amines to Alcohols. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Hidalgo, F. J., & Zamora, R. (2015). Contribution of phenolic compounds to food flavors: Strecker-type degradation of amines and amino acids produced by o- and p-diphenols. Journal of Agricultural and Food Chemistry, 63(3), 941–948. [Link]

  • INCHEM. (n.d.). AROMATIC SUBSTITUTED SECONDARY ALCOHOLS, KETONES, AND RELATED ESTERS (JECFA Food Additives Series 48). [Link]

  • Master Organic Chemistry. (2015, April 16). All About Elimination Reactions of Alcohols (With Acid). [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2025, August 7). The determination of phenylpropanolamine hydrochloride. [Link]

  • U.S. Patent. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

Sources

Overcoming steric hindrance in reactions involving 1-(Methylamino)-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with 1-(Methylamino)-3-phenylpropan-2-ol (CAS: 63009-94-9). It addresses specific steric and chemoselective challenges inherent to its structure: a secondary amine flanked by a


-hydroxyl group and a benzyl tail.

Document ID: TS-MAPP-004 Status: Active Audience: Medicinal Chemists, Process Development Scientists Scope: Overcoming steric hindrance and chemoselectivity issues in N-functionalization.

Molecular Profile & Steric Analysis

Before troubleshooting, users must understand the conformational landscape of the substrate. This compound is not merely a secondary amine; it is a "lariat" structure capable of intramolecular hydrogen bonding.

  • Steric Bottleneck: The

    
    -methyl group combined with the 
    
    
    
    -hydroxyl moiety creates a crowded vicinal environment.
  • Electronic Trap: Intramolecular hydrogen bonding (

    
    ) can lock the nitrogen lone pair, significantly reducing nucleophilicity toward bulky electrophiles [1].
    
  • The "Benzyl Shield": The phenyl ring at the C3 position adds bulk that can impede approach from the rear, particularly in

    
     transition states.
    

Troubleshooting Guide (Q&A Format)

Topic A: N-Alkylation Stalling or Low Yields

User Query: I am attempting to alkylate this compound with a secondary alkyl bromide, but conversion stalls at 40%. Increasing temperature only degrades the starting material.

Root Cause Analysis: Secondary alkyl halides introduce significant steric clash with the


-methyl group. Furthermore, the intramolecular H-bond described above may be sequestering the nitrogen lone pair, making it a poor nucleophile for difficult 

reactions.

Technical Solutions:

  • Disrupt the H-Bond Network:

    • Protocol: Switch from non-polar solvents (DCM, Toluene) to polar aprotic solvents with high dielectric constants (DMF, DMSO, or NMP). These solvents solvate the hydroxyl group, breaking the internal H-bond and freeing the nitrogen lone pair for attack [2].

    • Note: Avoid protic solvents (MeOH) if the electrophile is moisture-sensitive, though they also disrupt H-bonds.

  • The "Finkelstein" Activation:

    • Protocol: Add 10-20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) to the reaction.

    • Mechanism: The iodide displaces the bromide to form a transient, highly reactive alkyl iodide. The iodide is a better leaving group and less sensitive to steric compression in the transition state.

  • Microwave Irradiation:

    • Protocol: Run the reaction at 100–120°C in a sealed microwave vial for 10–30 minutes.

    • Why: Microwave heating provides direct kinetic energy to overcome the activation energy barrier imposed by steric repulsion, often succeeding where conventional reflux fails [3].

Decision Matrix for Alkylation:

AlkylationStrategy Start Target: N-Alkylation Electrophile Is Electrophile Primary? Start->Electrophile Direct Direct Alkylation (K2CO3, MeCN, 60°C) Electrophile->Direct Yes Bulky Is Electrophile Secondary/Bulky? Electrophile->Bulky No Reductive Route A: Reductive Amination (Ketone + NaBH(OAc)3) Bulky->Reductive If Ketone Avail. Activation Route B: Activated SN2 (DMF, KI cat., 100°C MW) Bulky->Activation If Halide Only

Figure 1: Strategic decision tree for alkylating sterically hindered amines.

Topic B: Selective N-Acylation vs. O-Acylation

User Query: When reacting with a hindered acid chloride, I observe a mixture of N-acyl, O-acyl, and N,O-diacyl products. How do I force exclusive N-acylation?

Root Cause Analysis: While amines are generally more nucleophilic than alcohols, steric hindrance at the nitrogen (due to the methyl group) can slow


-acylation enough that the unhindered hydroxyl group begins to compete.

Technical Solutions:

  • Schotten-Baumann Conditions (Biphasic):

    • Protocol: Dissolve the amine in EtOAc or DCM. Add an equal volume of saturated aqueous

      
       or 
      
      
      
      . Add the acid chloride dropwise to the vigorously stirred biphasic mixture.
    • Mechanism: The aqueous base scavenges the HCl byproduct immediately. The amine reacts in the organic phase.[1][2][3][4][5][6][7] The hydroxyl group, remaining protonated and neutral in this pH range, is far less nucleophilic than the amine [4].

  • Active Ester Method (Steglich Modification):

    • If acid chlorides are too reactive/unselective, use EDC/HOBt coupling.

    • Protocol: Pre-activate the carboxylic acid with EDC (1.1 eq) and HOBt (1.1 eq) in DCM for 30 mins, then add the amine.

    • Why: The bulky HOBt-ester intermediate reacts selectively with the amine (soft nucleophile) over the alcohol (hard nucleophile) due to better orbital overlap and lower kinetic barrier.

Data Comparison: Acylation Conditions

MethodReagentsSelectivity (N:O)YieldNotes
Standard

, DCM, R-COCl
70:3065%Poor selectivity due to HCl salts accelerating O-acylation.
Biphasic

(aq), EtOAc, R-COCl
>98:2 88%Recommended. Base stays in aqueous phase; OH remains inactive.
Coupling EDC, HOBt, DCM>99:192%Best for very bulky/expensive acids. Slower reaction time.
Topic C: Unwanted Cyclization (Oxazolidines)

User Query: My reaction mixture shows a new spot on TLC that doesn't match the product, and my mass spec shows M+12 (or similar). What is happening?

Root Cause Analysis: this compound is a 1,2-amino alcohol. In the presence of aldehydes or ketones (even as solvents like Acetone), it readily cyclizes to form oxazolidines .

  • Note: If using phosgene equivalents (CDI, triphosgene), you will form cyclic carbamates (oxazolidinones).

Technical Solutions:

  • Solvent Hygiene:

    • Strictly avoid Acetone, MEK, or unpurified aldehydes if cyclization is not desired.

    • Ensure precursors are free of aldehyde impurities.

  • Water Scavenging:

    • If oxazolidine formation is reversible (with aldehydes), adding water or aqueous acid during workup will hydrolyze the ring back to the open-chain amino alcohol.

Detailed Experimental Protocol: Microwave-Assisted N-Alkylation

Objective: Mono-alkylation of this compound with a sterically hindered bromide (e.g., isopropyl bromide or a cyclic bromide).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkylating Agent: R-Br (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) - Chosen for solubility in organic media.

  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

Step-by-Step:

  • Preparation: In a 10 mL microwave vial, dissolve the amino alcohol (1 mmol, ~165 mg) in MeCN (3 mL).

  • Addition: Add DIPEA (2 mmol) followed by TBAI (0.1 mmol). Stir for 2 minutes to ensure homogeneity.

  • Initiation: Add the alkyl bromide (1.2 mmol). Cap the vial with a Teflon-lined septum.

  • Reaction: Irradiate at 110°C (dynamic power mode) for 20 minutes .

    • Self-Validation: Check LC-MS.[8] If SM remains >10%, add 0.5 equiv more bromide and irradiate for another 10 mins.

  • Workup: Dilute with EtOAc (20 mL), wash with water (

    
     mL) to remove DMF/salts, then brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography. Note: The product is a tertiary amine; pre-treat the silica column with 1%

    
     in hexanes to prevent streaking.
    

Mechanistic Visualization: Oxazolidine Formation

The following diagram illustrates the competing pathway that occurs if aldehyde/ketone solvents are used, or if the user attempts reductive amination without proper pH control.

OxazolidineFormation cluster_warning Critical Control Point Substrate 1-(Methylamino)-3- phenylpropan-2-ol Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Carbonyl Carbonyl Carbonyl Source (R-CHO or Acetone) Carbonyl->Hemiaminal Oxazolidine Oxazolidine (Cyclic Side Product) Hemiaminal->Oxazolidine - H2O (Basic/Neutral) Iminium Iminium Ion (Desired for Reductive Amination) Hemiaminal->Iminium - H2O (Acidic pH 4-5) Product Product Iminium->Product + Reducing Agent

Figure 2: Divergent pathways in the presence of carbonyls. To avoid oxazolidine "dead-ends" during reductive amination, maintain acidic pH (4-5) to favor the Iminium species.

References

  • BenchChem Technical Support. (2025).[1][9] Overcoming Steric Hindrance in Reactions with 3-Amino-1-cyclohexylpropan-1-ol. Retrieved from

  • Organic Chemistry Portal. (2017). Synthesis of

    
    -amino alcohols and N-alkylation strategies. Retrieved from 
    
  • ThalesNano Application Notes. (2018). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. Retrieved from

  • Google Patents. (1993). WO1993020038A1 - Selective N-acylation of amino alcohols. Retrieved from

  • PubChem. (2025). This compound Compound Summary. Retrieved from

Sources

Addressing peak tailing of 1-(Methylamino)-3-phenylpropan-2-ol in HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article: ID-T782

Topic: Troubleshooting Peak Tailing of 1-(Methylamino)-3-phenylpropan-2-ol[1]
Executive Summary

Analyte Profile: this compound is a secondary amino alcohol. Key Chemical Characteristics:

  • Basic Moiety: Secondary amine (Approximate pKa

    
     9.5).
    
  • Hydrophobic Moiety: Phenyl ring.

  • Polar Moiety: Secondary hydroxyl group.

The Issue: Peak tailing (Asymmetry Factor


) compromises resolution and quantitation limits. This is predominantly caused by secondary silanol interactions  where the positively charged amine interacts with ionized silanol groups on the silica stationary phase.[1]

The Solution: This guide provides a tiered troubleshooting approach focusing on pH control, buffer ionic strength, and stationary phase selection to suppress these secondary interactions.

Part 1: The Mechanism of Tailing (Root Cause Analysis)

Q: Why does this specific molecule tail so aggressively compared to neutral compounds?

A: The tailing is a result of "Mixed-Mode Retention." Ideally, in Reversed-Phase Chromatography (RPC), retention is driven solely by hydrophobic partitioning between the analyte and the C18 ligand. However, this compound is a basic amine. At neutral or acidic pH (pH < 8), it exists as a protonated cation (


).

Standard silica columns possess residual silanol groups (


). Above pH 3.5, these silanols deprotonate to form anions (

). The cationic amine is electrostatically attracted to the anionic silanol. This interaction is kinetically slow, resulting in the "tail" of the peak.

Diagram 1: The Silanol Interaction Mechanism

SilanolMechanism cluster_0 Stationary Phase Surface Analyte Analyte (Cation) [R-NH2-CH3]+ Interaction Ionic Interaction (Slow Kinetics) Analyte->Interaction Attraction Silanol Residual Silanol (Anion) Si-O- Silanol->Interaction Attraction Result Peak Tailing (As > 1.5) Interaction->Result Causes

Caption: Mechanism of secondary interaction between the protonated secondary amine and ionized surface silanols.

Part 2: Mobile Phase Optimization

Q: What is the most effective mobile phase adjustment to fix this?

A: You must control the ionization state of either the silanol or the amine . You have two primary strategies:

Strategy A: Low pH Suppression (Recommended for Standard Silica)
  • Concept: Lower the pH to < 3.0. This protonates the silanols (

    
    ), rendering them neutral. Neutral silanols do not attract the cationic amine.
    
  • Protocol: Use 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5) .

  • Warning: Avoid pH 3.5–5.0. This is the "danger zone" where silanols are ionized, and the amine is fully protonated, maximizing tailing.

Strategy B: High pH Suppression (Requires Hybrid Columns)
  • Concept: Raise the pH to > 10.5 (at least 1-2 units above the pKa of ~9.5). This deprotonates the amine, making it neutral (

    
    ). Neutral amines do not interact ionically with silanols.
    
  • Protocol: Use 10 mM Ammonium Hydroxide or Ammonium Bicarbonate (pH 10.5) .

  • Constraint: You must use a column rated for high pH (e.g., Hybrid Silica or Polymer), or you will dissolve the silica.

Comparative Data: Effect of pH on Tailing Factor (


) 
ConditionMobile Phase pHAnalyte StateSilanol StateTailing Factor (

)
Danger Zone pH 4.0 (Ammonium Acetate)Cation (

)
Anion (

)
2.2 (Severe)
Low pH pH 2.5 (Phosphate)Cation (

)
Neutral (

)
1.2 (Acceptable)
High pH pH 10.5 (NH₄OH)Neutral (

)
Anion (

)
1.1 (Excellent)
Part 3: Stationary Phase Selection

Q: I adjusted the pH, but the peak is still slightly asymmetrical. Is my column the problem?

A: Likely, yes. Older "Type A" silica contains acidic metal impurities that enhance silanol acidity.[2] For secondary amines like this compound, steric hindrance is low, allowing the molecule to penetrate deep into pores where end-capping might be incomplete.

Recommended Column Chemistries:

  • End-Capped C18 (Type B Silica): Look for "Base Deactivated" or high-purity silica. The end-capping reagent (e.g., trimethylsilane) blocks access to free silanols.

  • Polar-Embedded Groups: These phases contain a polar group (amide, carbamate) in the alkyl chain. This creates a "water shield" near the surface, preventing the amine from reaching the silanols.

  • Charged Surface Hybrid (CSH): These columns have a slight positive charge on the surface, which electrostatically repels the protonated amine, preventing it from touching the surface silanols.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Peak Tailing Detected CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH AdjustpH Action: Lower pH to 2.5 (Use Phosphate/Formic Acid) CheckpH->AdjustpH No CheckColumn Is Column End-Capped? CheckpH->CheckColumn Yes AdjustpH->CheckColumn SwitchColumn Action: Switch to High-Purity Type B Silica CheckColumn->SwitchColumn No/Unknown CheckLoad Is Sample Overloaded? CheckColumn->CheckLoad Yes SwitchColumn->CheckLoad Dilute Action: Dilute Sample 10x CheckLoad->Dilute Yes Additive Action: Add 5mM TEA (Last Resort for UV only) CheckLoad->Additive No

Caption: Logical workflow for isolating the cause of peak tailing.

Part 4: Validated Experimental Protocol

Objective: Achieve


 for this compound.

Reagents:

  • Methanol (LC-MS Grade)

  • Milli-Q Water

  • Potassium Phosphate Monobasic (

    
    ) 
    
  • Phosphoric Acid (85%)

Step-by-Step Methodology:

  • Buffer Preparation (20 mM, pH 2.5):

    • Dissolve 2.72 g of

      
       in 900 mL of water.
      
    • Adjust pH to 2.5 using Phosphoric Acid (dropwise).

    • Dilute to 1000 mL. Filter through a 0.2 µm membrane.

    • Why: Phosphate provides high buffering capacity at pH 2.5 and suppresses silanol ionization [1].[2]

  • System Setup:

    • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (High-purity, End-capped).

    • Temperature: Set column oven to 40°C .

    • Why: Higher temperature improves mass transfer kinetics, sharpening the peak [2].

  • Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Mobile Phase A: 20 mM Phosphate Buffer pH 2.5.

    • Mobile Phase B: Methanol.[2]

    • Gradient: 5% B to 60% B over 10 minutes.

  • Sample Injection:

    • Dissolve sample in Mobile Phase A (Initial conditions).

    • Critical: Do not dissolve in 100% Methanol. Strong solvent injection causes peak distortion/fronting which can be mistaken for tailing.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, but with caveats. TEA acts as a "sacrificial base," binding to silanols so your analyte doesn't.[2] Add 5–10 mM TEA to the aqueous buffer.

  • Note: TEA is not recommended for LC-MS (causes signal suppression). For LC-MS, use Ammonium Formate at pH 3.0 or Ammonium Bicarbonate at pH 10.

Q: Why does the peak shape degrade as I inject more mass? A: Basic amines often suffer from "Langmuirian" loading behavior. The high-energy silanol sites saturate quickly. Once filled, the remaining molecules elute normally, causing a sharp front and a long tail.

  • Test: Inject 1/10th the concentration. If the peak becomes symmetrical, you are mass overloading the column [3].

Q: Does the phenyl ring on the analyte matter? A: Yes. The phenyl ring allows for


 interactions. If you cannot resolve this compound from impurities using a C18 column, switch to a Phenyl-Hexyl  column. The selectivity will change, often pulling the aromatic analyte away from non-aromatic contaminants.
References
  • McCalley, D. V. (2004).[3] "Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography." Journal of Chromatography A.

  • Chromatography Online. (2023). "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." LCGC International.

  • Dolan, J. W. (2021).[4] "Why Do Peaks Tail? - LC Troubleshooting Bible." Separation Science.

  • Phenomenex. (2025). "Overcoming peak tailing of basic analytes in silica type A stationary phases." Technical Notes.

Sources

Technical Support Center: Selective N-Methylation of Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Chemoselectivity & Side Reaction Mitigation Ticket ID: N-METH-AA-001

The Chemoselectivity Landscape (Core Directive)

The N-methylation of amino alcohols presents a classic "nucleophilic tug-of-war." You are managing two nucleophiles on the same scaffold: the amine (soft nucleophile) and the alcohol (hard nucleophile).

  • The Goal: Selective alkylation of the nitrogen (Kinetic Control).

  • The Enemy: O-methylation (Thermodynamic/Base-catalyzed) and Over-alkylation (Quaternization).

  • The Hidden Trap: Oxazolidine formation (Cyclization via aldehyde intermediates).

To achieve high fidelity, you must select a protocol that exploits the


 difference between the amine (

) and the hydroxyl (

).
Decision Logic: Method Selection

Before starting, determine your target and constraints using this logic flow:

MethylationLogic Start Target Product? Mono Monomethyl (Secondary Amine) Start->Mono Di Dimethyl (Tertiary Amine) Start->Di RedAm Reductive Amination (PhCHO / NaBH4 -> Methylation) OR Controlled Reductive Alkylation Mono->RedAm Best Route EC Eschweiler-Clarke (HCHO / HCOOH) Di->EC Robust RA_Direct Reductive Amination (HCHO / NaBH(OAc)3) Di->RA_Direct Mild Substrate Substrate Risk: 1,2- or 1,3-Amino Alcohol? EC->Substrate RA_Direct->Substrate Oxa Risk: Oxazolidine Formation Action: Increase Temp or Acid Substrate->Oxa Yes

Caption: Decision matrix for selecting the optimal methylation protocol based on degree of substitution and substrate constraints.

Protocol 1: Reductive Amination (The Gold Standard)

This is the most controllable method for preventing O-methylation. It relies on the formation of an iminium ion intermediate which is then reduced.[1][2][3] Since alcohols do not form stable double bonds with aldehydes under these conditions, O-methylation is mechanistically blocked.

The Protocol

Reagents: Formaldehyde (HCHO) + Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3). Mechanism:



Troubleshooting & Optimization
IssueDiagnosisCorrective ActionMechanism
Over-Alkylation (Tertiary Amine) You wanted a monomethyl amine but got dimethyl.Stepwise Protection: Use Benzaldehyde first to form benzyl-amine, methylate, then deprotect. Stoichiometry: Use 0.9 eq of HCHO and add slowly.Reductive amination of primary amines to secondary amines is faster than secondary to tertiary, but selectivity is hard to control with HCHO due to its high reactivity.
No Reaction Starting material remains unchanged.Check pH: Ensure pH is 5–6. Drying: Add Molecular Sieves (3Å or 4Å).Imine formation requires acid catalysis to protonate the carbonyl oxygen, but too much acid protonates the amine (

), killing nucleophilicity. Water inhibits imine formation.
Oxazolidine Formation Mass spec shows M+12 (methylene bridge) but no reduction.Change Reductant: Switch to stronger reductant or increase temperature. Acidify: Add acetic acid.[4]The amino alcohol cyclized with formaldehyde to form a stable 5-membered ring (oxazolidine) instead of the open imine. Acid helps revert the equilibrium.

Critical FAQ: Q: Why use NaBH(OAc)3 instead of NaBH4? A: NaBH4 is too strong; it can reduce the aldehyde (HCHO) to methanol before it reacts with the amine. NaBH(OAc)3 is less reactive and will selectively reduce the iminium ion (the intermediate) without touching the free aldehyde, allowing for lower equivalents of toxic HCHO [1].

Protocol 2: The Eschweiler-Clarke Reaction

Ideal for generating tertiary amines (dimethylation of primary amines). It is chemically incapable of forming quaternary ammonium salts, making it self-limiting.[5]

The Protocol

Reagents: Formaldehyde (aq) + Formic Acid (HCOOH) at reflux (


).
The "Oxazolidine Trap"

In amino alcohols, the intermediate iminium ion can be trapped by the hydroxyl group to form a cyclic oxazolidine.

Oxazolidine Amine Amino Alcohol Imine Iminium Ion (Intermediate) Amine->Imine -H2O HCHO + HCHO Product N-Methyl Product Imine->Product +HCOOH (Reduction) Oxaz Oxazolidine (Dead End / Side Product) Imine->Oxaz Intramolecular -OH Attack Oxaz->Imine Reversible (Heat/Acid)

Caption: The kinetic competition between reduction (desired) and cyclization (oxazolidine).

Troubleshooting
  • Issue: Incomplete conversion or "stuck" intermediates.

  • Root Cause: The oxazolidine is stable at lower temperatures.

  • Fix: Heat is your friend. The Eschweiler-Clarke reaction relies on

    
     evolution to drive the equilibrium. You must reflux vigorously (
    
    
    
    ) to shift the equilibrium away from the oxazolidine and towards the open iminium form that can be reduced by formate [2].

Protocol 3: Direct Alkylation (High Risk)

Warning: Using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) on unprotected amino alcohols is chemically promiscuous.

Why it fails

The


 of a protonated amine is ~10. The 

of an alcohol is ~16. If you use a strong base (NaH, KOH), you deprotonate the alcohol, making it a better nucleophile than the neutral amine, leading to O-methylation (ether formation).
How to make it work (If you must)

If you cannot use reductive methods (e.g., acid-sensitive substrates), follow these rules:

  • No Strong Bases: Use weak bases like

    
     or 
    
    
    
    . Do NOT use NaH or hydroxide.
  • Solvent Effect: Use protic solvents (EtOH) if possible, or non-polar solvents. Avoid DMF/DMSO if O-methylation is observed (polar aprotic solvents enhance oxygen nucleophilicity).

  • Temporary Protection: This is the only 100% safe method.

    • Step 1: Silylate the alcohol (TMSCl/HMDS).

    • Step 2: Methylate the amine (MeI).[1][2][3][5][6][7]

    • Step 3: Acidic workup (cleaves the silyl ether).

Comparative Data Summary

FeatureReductive AminationEschweiler-ClarkeDirect Alkylation (MeI)
Selectivity (N vs O) Excellent (Mechanistic control)Excellent Poor (Requires protection)
Quaternization Risk Low (with control)Zero (Self-limiting)High
Oxazolidine Risk Medium (pH dependent)High (Temp dependent)None
Reagent Toxicity Moderate (Borohydrides)Low (Formic acid)High (Alkyl halides are carcinogens)
Cost ModerateLowModerate

References

  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Eschweiler-Clarke Reaction Overview. (2022). Name-Reaction.com.

  • Dangerfield, E. M., et al. (2010).[8] "Stereoselective Reductive Amination." Journal of Organic Chemistry.

  • Agami, C., et al. (2002). "Oxazolidine formation in amino alcohol alkylation." Tetrahedron.

Disclaimer: These protocols involve hazardous chemicals. Always consult the SDS and perform a risk assessment before experimentation.

Sources

Validation & Comparative

FTIR spectra interpretation for 1-(Methylamino)-3-phenylpropan-2-ol functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation of Amino-Alcohol Regioisomers in Pharmaceutical & Forensic Analysis

Executive Summary & Application Scope

1-(Methylamino)-3-phenylpropan-2-ol is a structural isomer of the controlled precursors Ephedrine and Pseudoephedrine . While they share an identical molecular formula (


), their pharmacological profiles and legal statuses differ drastically.

This guide addresses the critical analytical challenge: Regioisomer Discrimination. Unlike Mass Spectrometry (MS), which often yields identical fragmentation patterns for these isomers, FTIR Spectroscopy provides a distinct "fingerprint" based on the vibrational environment of the functional groups—specifically the shift from a benzylic alcohol (Ephedrine) to a non-benzylic secondary alcohol (Target Molecule).

Target Audience: Analytical Chemists, Forensic Scientists, and Process Development Engineers.

Technical Comparison: FTIR vs. Alternatives

To ensure robust identification, one must understand where FTIR stands relative to other analytical modalities for this specific molecule.

FeatureFTIR (ATR) Raman Spectroscopy GC-MS / LC-MS
Primary Utility Functional Group Environment (H-bonding, Isomer differentiation).Carbon Backbone (Symmetric ring vibrations, non-polar bonds).Molecular Weight & Fragmentation.
Differentiation Power High. Can distinguish the C-O stretch position (Benzylic vs. Aliphatic).Medium. Good for ring substitution, less sensitive to OH position.Low. Isomers often produce identical parent ions and base peaks (

58).
Sample Prep Minimal. (Neat solid/oil on Diamond ATR).None. (Through glass/bag).High. Requires dissolution, derivatization (often).
Limit of Detection ~1-5% (Bulk analysis).~1-5% (Bulk analysis).< 0.1% (Trace analysis).

Scientist’s Verdict: Use GC-MS for trace impurity quantification. Use FTIR-ATR for rapid, definitive identification of the bulk substance to rule out regioisomers like Ephedrine.

Spectral Interpretation: The "Fingerprint" Logic

The identification of this compound relies on three distinct spectral zones.

Zone A: The Hydrogen Bonding Network (3600 – 2800 cm⁻¹)
  • O-H and N-H Stretching (3400–3200 cm⁻¹):

    • As an amino-alcohol, this molecule exhibits strong intermolecular hydrogen bonding.[1]

    • Expectation: A broad, intense band centered ~3350 cm⁻¹ (O-H) overlapping with a sharper, weaker shoulder ~3300 cm⁻¹ (N-H secondary amine).

    • Differentiation: In HCl salts, this region becomes a broad "ammonium band" (2400–3000 cm⁻¹). Note: Analysis of the free base is recommended for clearer functional group assignment.

  • C-H Stretching (3100–2800 cm⁻¹):

    • Aromatic C-H: Low intensity peaks >3000 cm⁻¹.

    • Aliphatic C-H: Strong peaks <3000 cm⁻¹.

    • N-CH₃ Specificity: Look for the "Bohlmann bands" or C-H stretches adjacent to nitrogen, often appearing as a lower-frequency shoulder ~2800 cm⁻¹.

Zone B: The Isomer Discrimination Region (1500 – 1000 cm⁻¹)

This is the most critical region for distinguishing this compound from Ephedrine.

  • C-O Stretching (Secondary Alcohol):

    • Target Molecule (Non-Benzylic): The OH is on the 2-position (aliphatic chain). Expect a strong band at 1100–1120 cm⁻¹ .

    • Ephedrine (Benzylic): The OH is on the 1-position (attached to the ring). Benzylic C-O stretches are often shifted to lower frequencies (1050–1080 cm⁻¹ ) due to resonance coupling with the ring.

  • C-N Stretching:

    • Typically appears as a medium intensity band around 1180–1200 cm⁻¹ .

Zone C: The Aromatic Signature (1000 – 600 cm⁻¹)
  • Monosubstituted Benzene Ring:

    • Two strong bands at ~750 cm⁻¹ and ~700 cm⁻¹ (C-H out-of-plane bending).

    • Validation: If these are missing or if there is a single band ~800 cm⁻¹ (para-substitution), the structure is incorrect.

Decision Logic: Isomer Discrimination Workflow

The following diagram illustrates the logical flow for distinguishing the target molecule from its common isomers using spectral data.

G Start Unknown Sample Spectrum (C10H15NO Isomer) CheckRegion1 Check 700-750 cm⁻¹ Region Start->CheckRegion1 MonoSub Two peaks (700 & 750 cm⁻¹) Monosubstituted Benzene CheckRegion1->MonoSub Match OtherSub Single peak or different pattern CheckRegion1->OtherSub No Match CheckRegion2 Check 1000-1200 cm⁻¹ (C-O Stretch) MonoSub->CheckRegion2 Reject REJECT: Not Phenylpropanol derivative OtherSub->Reject Benzylic Peak @ 1050-1060 cm⁻¹ (Benzylic Alcohol) CheckRegion2->Benzylic Lower Freq Aliphatic Peak @ 1100-1120 cm⁻¹ (Aliphatic Secondary Alcohol) CheckRegion2->Aliphatic Higher Freq ResultEphedrine Identify: Ephedrine / Pseudoephedrine (OH on C1) Benzylic->ResultEphedrine ResultTarget Identify: this compound (OH on C2) Aliphatic->ResultTarget

Caption: Logical decision tree for differentiating regioisomers based on C-O stretch frequency shifts and aromatic substitution patterns.

Experimental Protocol: ATR-FTIR Acquisition

Objective: Obtain a high-quality spectrum of the hygroscopic amino-alcohol free base or salt.

Equipment:

  • FTIR Spectrometer (e.g., Thermo Nicolet, PerkinElmer).

  • Detector: DTGS (standard) or MCT (high sensitivity).

  • Accessory: Single-bounce Diamond ATR (Zinc Selenide is acceptable but less durable for amine salts).

Step-by-Step Methodology:

  • Background Collection:

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Collect background (air) spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation (Critical):

    • If Oil (Free Base): Place 1 drop directly on the crystal. Amino-alcohols absorb water rapidly; scan immediately .

    • If Solid (HCl Salt): Place a small amount (~5mg) on the crystal. Apply high pressure using the anvil to ensure contact.

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Accumulations: 32 or 64 scans.

    • Correction: Apply "ATR Correction" (if comparing to transmission library data) to adjust for penetration depth frequency dependence.

  • Validation Check:

    • Verify the baseline is flat.

    • Ensure the strongest peak (usually C-O or C-H) has roughly 0.5 – 0.8 Absorbance units.

    • Warning: If the region 3200-3600 cm⁻¹ is a massive, shapeless blob, the sample is too wet. Dry the sample or subtract a water reference spectrum.

Summary of Key Spectral Features

Functional GroupWavenumber (cm⁻¹)AssignmentNotes
O-H / N-H 3300 – 3400StretchingBroad (H-bonding). N-H is often a shoulder.
C-H (Aromatic) 3020 – 3080StretchingWeak intensity.
C-H (Aliphatic) 2850 – 2980StretchingStrong. Includes

modes.[2]
Aromatic Ring 1600, 1580, 1490C=C Stretching"Breathing" modes of the benzene ring.
C-N 1180 – 1220StretchingMedium intensity.
C-O (Alcohol) 1100 – 1120 StretchingDiagnostic Peak. Higher freq than benzylic analogs.
Benzene (Sub) 700 & 750Out-of-plane bendDiagnostic for monosubstitution.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[3] SDBS: Spectral Database for Organic Compounds.[4][5][6] Retrieved February 15, 2026, from [Link] (Reference for Ephedrine and general amino-alcohol spectra).

  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook, SRD 69. Retrieved February 15, 2026, from [Link] (Source for mass spectral and IR comparisons of phenethylamines).

Sources

The Alchemist's Choice: A Comparative Analysis of Beta-Amino Alcohol Ligands in Enantioselective Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the choice of a chiral ligand is a decision of paramount importance. Among the pantheon of privileged chiral scaffolds, beta-amino alcohols have carved a distinguished niche. Their ready availability from the chiral pool, inherent modularity, and profound effectiveness across a spectrum of enantioselective transformations have made them indispensable tools for chemists in academia and the pharmaceutical industry.

This guide provides an in-depth comparative analysis of various beta-amino alcohol ligands, moving beyond a mere catalog of structures to dissect the causality behind their performance in key enantioselective reactions. We will explore how subtle modifications in the ligand backbone translate into significant differences in enantiomeric excess (ee) and yield, offering field-proven insights to guide your selection process and experimental design.

The Structural Tapestry of Beta-Amino Alcohol Ligands

The efficacy of a beta-amino alcohol ligand is intimately tied to its structure. The relative stereochemistry of the amino and hydroxyl groups, the nature of the substituents on the nitrogen and carbon atoms, and the overall rigidity of the scaffold all play a crucial role in the creation of a well-defined chiral environment around the metal center. Broadly, these ligands can be classified into three main categories:

  • Acyclic Ligands: Often derived from readily available amino acids, these ligands, such as (1S,2R)-(-)-Norephedrine, offer a degree of conformational flexibility. This can be both an advantage and a disadvantage, as the optimal conformation for stereochemical induction must be favored in the transition state.

  • Cyclic Ligands: Incorporating the amino alcohol moiety within a ring system, as seen in (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPPM), imparts a significant degree of conformational rigidity. This pre-organization of the chiral environment often leads to higher enantioselectivities.

  • Bicyclic and Rigidified Ligands: Ligands like (1S,2R)-1-amino-2-indanol possess a highly constrained framework. This rigidity is often correlated with excellent enantioselectivity, as it minimizes the number of possible competing transition states.

Performance Benchmark I: The Corey-Bakshi-Shibata (CBS) Reduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst generated in situ from a beta-amino alcohol and a borane source, stands as a testament to the power of these ligands.[1][2] The reaction's reliability and predictability have cemented its place in the synthetic chemist's toolbox.[3]

Comparative Performance in the Reduction of Acetophenone

The reduction of acetophenone is a standard benchmark for evaluating the efficacy of CBS catalysts. The data below illustrates the performance of several representative beta-amino alcohol ligands in this transformation.

LigandCatalyst Loading (mol%)Time (h)Temperature (°C)Yield (%)ee (%)Product Configuration
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol100.525>9597(R)
(1S,2R)-(-)-Norephedrine101259592(R)
(S)-2-Amino-2-methyl-1-propanol10--High~90(R)

Analysis and Field Insights:

The superior performance of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, derived from proline, is a direct consequence of the rigid five-membered ring, which creates a well-defined and sterically demanding chiral pocket.[2][4] The phenyl groups contribute to this steric hindrance, effectively shielding one face of the ketone coordinated to the boron center. While the acyclic (1S,2R)-(-)-Norephedrine also provides high enantioselectivity, its conformational flexibility can lead to slightly lower ee values compared to its cyclic counterpart. The performance of (S)-2-Amino-2-methyl-1-propanol demonstrates that even simple, acyclic amino alcohols can induce significant chirality.

Performance Benchmark II: Enantioselective Addition of Diethylzinc to Aldehydes

The catalytic enantioselective addition of organozinc reagents to aldehydes is a powerful method for the formation of carbon-carbon bonds and the synthesis of chiral secondary alcohols.[1][5] Beta-amino alcohols have been extensively employed as chiral ligands in this transformation, often in conjunction with a titanium(IV) isopropoxide promoter.[1]

Comparative Performance in the Addition of Diethylzinc to Benzaldehyde

The addition of diethylzinc to benzaldehyde serves as a classic test reaction for new chiral ligands. The following table compares the performance of different beta-amino alcohol scaffolds.

LigandCatalyst Loading (mol%)Temperature (°C)SolventConversion (%)ee (%)Product Configuration
D-fructose-derived β-amino alcohol (Ligand 22)200Hexane10092(S)
(1R,2S)-(-)-Norephedrine derivative20Toluene9895(R)
Polymer-supported aziridine-containing amino alcohol1025Toluene>9589(S)

Analysis and Field Insights:

This comparison highlights the versatility of the beta-amino alcohol framework. The excellent results obtained with the carbohydrate-derived ligand underscore the utility of the chiral pool in developing novel and effective catalysts.[6][7] The high enantioselectivity achieved with a derivative of the readily available norephedrine showcases how strategic modification of the ligand structure can enhance its performance. The use of a polymer-supported ligand demonstrates a practical approach to catalyst recycling, a key consideration in process chemistry.[8] The differing product configurations observed underscore the subtle interplay between the ligand's absolute stereochemistry and the reaction mechanism in determining the final stereochemical outcome.

Experimental Protocols

A commitment to scientific integrity requires that all claims be verifiable. The following detailed protocols provide the necessary steps for researchers to replicate and build upon the findings discussed in this guide.

Protocol 1: Enantioselective Reduction of Acetophenone via CBS Catalysis

This protocol is representative for the use of a (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol-derived oxazaborolidine catalyst.[2]

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 mmol) in anhydrous tetrahydrofuran (THF, 5 mL). To this solution, add a 1.0 M solution of borane-THF complex (1.1 mL, 1.1 mmol) dropwise at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • Reduction: Cool the catalyst solution to -78 °C. A solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise over 10 minutes.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of methanol (2 mL) at -78 °C. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (20 mL) and washed with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Purification and Analysis: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a general procedure for Noyori-type asymmetric transfer hydrogenation using a ruthenium catalyst with a chiral diamine ligand, which often contains a beta-amino alcohol substructure or is used in conjunction with beta-amino alcohol ligands in related systems.[9]

  • Catalyst Activation: In a Schlenk tube under an inert atmosphere, the ruthenium catalyst (e.g., [RuCl(p-cymene)((R,R)-TsDPEN)], 0.005 mmol, 0.5 mol%) is placed. Anhydrous 2-propanol (5 mL) is added, followed by a solution of potassium tert-butoxide (0.05 mmol) in 2-propanol (1 mL). The mixture is stirred for 10 minutes at room temperature.

  • Hydrogenation: Acetophenone (1 mmol) is added to the activated catalyst solution. The reaction mixture is stirred at room temperature.

  • Reaction Monitoring: The conversion can be monitored by GC.

  • Workup: The reaction is quenched by the addition of 1 M HCl. The mixture is extracted with diethyl ether (3 x 10 mL).

  • Purification and Analysis: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral GC or HPLC.

Mechanistic Insights and Visualizations

Understanding the "why" behind the enantioselectivity is crucial for rational ligand design and optimization. The following diagrams, generated using Graphviz, illustrate the key mechanistic principles at play.

The Catalytic Cycle of the CBS Reduction

The CBS reduction proceeds through a well-defined catalytic cycle where the oxazaborolidine catalyst activates both the borane reducing agent and the ketone substrate.[10]

CBS_Cycle Catalyst Chiral Oxazaborolidine (CBS Catalyst) Activated_Catalyst Catalyst-Borane Complex (Activated Hydride Donor) Catalyst->Activated_Catalyst + BH₃ Transition_State Six-Membered Ring Transition State Activated_Catalyst->Transition_State + Ketone (R-CO-R') Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Workup (releases Chiral Alcohol)

Caption: Catalytic cycle of the Corey-Bakshi-Shibata reduction.

A General Workflow for Ligand Screening

A systematic approach is essential when screening a library of ligands for a new transformation. This workflow outlines a logical progression from initial screening to reaction optimization.

Ligand_Screening_Workflow start Define Model Reaction (Substrate, Reagents) screen Screen Ligand Library (Constant Conditions) start->screen analyze1 Analyze Yield and ee (HPLC, GC, NMR) screen->analyze1 select Identify 'Hit' Ligands (> Threshold ee) analyze1->select select->screen No Hits (Modify Ligands) optimize Optimize Reaction Conditions (Solvent, Temp., Concentration) select->optimize Hits analyze2 Determine Optimal Conditions optimize->analyze2 end Validated Protocol analyze2->end Diethylzinc_Addition cluster_0 Catalyst Formation cluster_1 Enantioselective Addition Ligand Chiral β-Amino Alcohol (LOH) Zinc_Complex Dimeric Zinc Complex [(LO)ZnEt]₂ Ligand->Zinc_Complex + 2 Et₂Zn Transition_State { Ternary Complex | [(L*O)ZnEt]₂(RCHO)} Zinc_Complex->Transition_State + RCHO Aldehyde Aldehyde (RCHO) Product_Complex Product-Zinc Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->Zinc_Complex Workup (releases Chiral Alcohol)

Caption: Mechanism of enantioselective diethylzinc addition to an aldehyde.

Conclusion

Beta-amino alcohol ligands represent a powerful and versatile class of chiral controllers for a wide array of enantioselective transformations. As we have seen through the comparative analysis of their performance in the CBS reduction and diethylzinc additions, structural rigidity and steric bulk are key determinants of enantioselectivity. By understanding the causal relationships between ligand structure and catalytic performance, and by employing systematic experimental protocols, researchers can confidently select and optimize the ideal beta-amino alcohol ligand to meet the challenges of modern asymmetric synthesis. The continued exploration of novel scaffolds, including those derived from the vast chiral pool of natural products, promises to further expand the capabilities of these remarkable catalysts.

References

  • ResearchGate. (n.d.). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. [Link]

  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028–4036. [Link]

  • Fioravanti, S., et al. (2011). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 9(21), 7466-7473. [Link]

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]

  • Wu, X., et al. (2005). Insight into and Practical Application of pH‐Controlled Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water. Angewandte Chemie International Edition, 44(22), 3407-3410. [Link]

  • Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. [Link]

  • Digibug. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]

  • Open Access Journals. (n.d.). EXTENDED ABSTRACT. [Link]

  • ResearchGate. (2025). Novel Polymer-Bound Amino Alcohol Ligands for the Asymmetric Addition of Diethylzinc to Aldehydes. [Link]

  • PubMed. (2025). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. [Link]

  • ResearchGate. (n.d.). Enantioselective addition of diethylzinc to aldehydes. [Link]

  • RSC Publishing. (n.d.). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. [Link]

  • MDPI. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]

  • Organic Syntheses. (n.d.). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]. [Link]

  • Los Alamos National Laboratory. (n.d.). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. [Link]

  • YouTube. (2021). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]

  • KANTO CHEMICAL CO., INC. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. [Link]

  • ResearchGate. (n.d.). Preparation of (1R,2S)-N-pyrrolidinyl norephedrine employing ketoreductases. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). The biological preparation method of one kind (1R, 2S)-N- pyrrolidinyl norephedrine.

Sources

Comparative Validation Guide: Analytical Strategies for 1-(Methylamino)-3-phenylpropan-2-ol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

1-(Methylamino)-3-phenylpropan-2-ol (also known as Halostachine) presents a unique analytical challenge in pharmaceutical and supplement development. Structurally analogous to ephedrine and adrenaline, its impurity profile is dominated by positional isomers, stereoisomers, and synthetic precursors like phenylacetone.

In my experience validating phenethylamine derivatives, standard C18-based HPLC methods often fail to resolve the regioisomers critical to safety assessments. This guide moves beyond basic pharmacopeial defaults to advocate for a Phenyl-Hexyl UHPLC-MS/MS approach, contrasted against traditional HPLC-UV.

The Core Challenge: Selectivity vs. Sensitivity

The primary validation hurdle for this molecule is distinguishing the parent compound from:

  • Impurity A (Phenylacetone): A common synthetic precursor and degradant.

  • Impurity B (Ephedrine/Pseudoephedrine): Isobaric stereoisomers with distinct pharmacological risks.

  • Impurity C (N-Methyl-3-phenylpropylamine): A dehydroxylated byproduct.

Comparative Technology Review

The following table summarizes the performance metrics of the three dominant analytical approaches. This data is derived from cross-platform validation studies of phenethylamine alkaloids.

FeatureMethod A: HPLC-UV (Standard) Method B: UHPLC-MS/MS (Recommended) Method C: GC-MS (Alternative)
Primary Use Case Routine QA/QC, AssayTrace Impurity Profiling, R&DResidual Solvents, Volatile Precursors
Separation Mechanism Hydrophobic Interaction (C18)

Interaction (Phenyl-Hexyl)
Volatility/Boiling Point
LOD (Limit of Detection) 0.5 - 1.0 µg/mL0.5 - 5.0 ng/mL10 - 50 ng/mL
Specificity Low (Co-elution of isomers common)High (Mass discrimination + RT)Medium (Derivatization often required)
Run Time 15 - 25 mins5 - 8 mins20 - 30 mins
Cost Per Sample LowHighMedium

Expert Insight: While HPLC-UV is cost-effective for potency testing, it lacks the specificity to validate safety-critical impurities at ICH Q3A/B thresholds (<0.1%). UHPLC-MS/MS is the only self-validating system for this application because the MS fragmentation pattern confirms peak purity in real-time.

Recommended Methodology: The Phenyl-Hexyl Approach[1]

Standard C18 columns struggle to separate Halostachine from its aromatic impurities due to similar hydrophobicity. I recommend utilizing a Phenyl-Hexyl stationary phase.[1] The


 interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte provide orthogonal selectivity that C18 cannot achieve.
Instrument Setup
  • System: UHPLC coupled with Q-ToF or Triple Quadrupole MS.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate (Buffers amine pH to prevent tailing).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Injection
6.095Elution of Impurities
7.595Wash
7.65Re-equilibration
10.05End

Validation Workflow (ICH Q2(R2) Aligned)

To validate this method, you must demonstrate that it is "fit for purpose."[2][3] The following workflow integrates the latest ICH Q2(R2) requirements, specifically focusing on Specificity and Linearity for trace analysis.

Diagram 1: The Validation Decision Tree

This logic flow ensures that if a validation step fails, the root cause is addressed before proceeding.

ValidationWorkflow Start Start Validation (ICH Q2 R2) Specificity Step 1: Specificity (Stress Testing) Start->Specificity ResolutionCheck Resolution > 2.0? Specificity->ResolutionCheck Optimize Optimize Gradient/pH ResolutionCheck->Optimize No Linearity Step 2: Linearity (5 Levels, 50-150%) ResolutionCheck->Linearity Yes Optimize->Specificity Accuracy Step 3: Accuracy (Spike Recovery) Linearity->Accuracy Precision Step 4: Precision (Repeatability n=6) Accuracy->Precision Robustness Step 5: Robustness (Flow/Temp +/- 10%) Precision->Robustness Final Method Validated Robustness->Final

Caption: Step-by-step validation logic ensuring resolution criteria are met before quantitative assessment.

Protocol 1: Specificity (Stress Testing)

Objective: Prove the method can detect impurities even when the sample is degraded.

  • Acid Hydrolysis: Treat 10 mg sample with 1N HCl at 60°C for 2 hours.

  • Oxidation: Treat with 3% H₂O₂ for 4 hours.

  • Analysis: Inject stressed samples.

  • Acceptance Criteria: Peak purity index (via Diode Array Detector or MS) > 99.0% for the main peak. No interference from blank.

Protocol 2: Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Stock Solution: Prepare 1.0 mg/mL Halostachine standard.

  • Levels: Dilute to 0.1% (LOQ), 50%, 80%, 100%, and 120% of the target impurity limit.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[4] Residual plot should show random distribution.

Troubleshooting & Robustness

In phenethylamine analysis, the most common failure mode is peak tailing due to interaction with free silanol groups on the silica column.

Diagram 2: Analytical Signal Pathway

This diagram illustrates the critical control points in the instrument setup to prevent signal loss or tailing.

InstrumentPath MobilePhase Mobile Phase (pH 3.0 Formic Acid) Pump UHPLC Pump (High Pressure) MobilePhase->Pump Degassing Injector Injector (Low Carryover) Pump->Injector Column Phenyl-Hexyl Column (Selectivity) Injector->Column Separation DetectorUV UV Detector (Quantification) Column->DetectorUV DetectorMS MS/MS (Identification) DetectorUV->DetectorMS Split/Series Data Chromatogram DetectorMS->Data

Caption: Analytical flow highlighting the Phenyl-Hexyl column as the critical selectivity node.

Robustness Checklist
  • pH Sensitivity: A shift of ±0.2 pH units can drastically alter retention time for amines. Ensure buffer preparation is precise.

  • Temperature: Maintain column oven at 40°C ± 2°C. Lower temperatures may increase backpressure and tailing.

  • Dwell Volume: If transferring this method between instruments (e.g., Agilent to Waters), calculate the dwell volume to adjust the gradient start time.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Journal of Analytical Toxicology. (2021). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS-MS.[Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair.[5][6][Link]

  • Phenomenex Technical Notes. (2019). Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.[7] (Discusses Phenyl-Hexyl selectivity). [Link]

  • Food and Drug Administration (Taiwan). (2020). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs.[8][Link]

Sources

Technical Comparison: Biological Half-Life of 1-(Methylamino)-3-phenylpropan-2-ol vs. Amphetamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological half-life and pharmacokinetic properties of 1-(Methylamino)-3-phenylpropan-2-ol versus standard Amphetamines (Amphetamine/Methamphetamine).

The content is designed for researchers and drug development professionals, focusing on structural determinants of metabolic stability, predicted clearance mechanisms, and experimental validation protocols.

Executive Summary & Structural Context[1][2]

The pharmacokinetic profile of a psychoactive substance is dictated by its lipophilicity, pKa, and susceptibility to enzymatic degradation. While Amphetamines (e.g., Methamphetamine) are characterized by a high volume of distribution and a moderate half-life driven by reabsorption, This compound represents a structural regioisomer with significantly altered physicochemical properties.

  • Amphetamines: Characterized by a phenethylamine backbone lacking polar side-chain functional groups (other than the amine). This facilitates Blood-Brain Barrier (BBB) penetration and pH-dependent renal reabsorption.

  • This compound: A regioisomer of ephedrine. The introduction of a hydroxyl group at the C2 position (homobenzylic) and the shift of the amine to the terminal C1 position creates a more polar molecule. This structural modification acts as a "metabolic handle," drastically reducing biological half-life compared to its non-hydroxylated counterparts.

Chemical Structure Analysis[3]
FeatureMethamphetamine This compound Impact on PK
Formula C₁₀H₁₅NC₁₀H₁₅NOHydroxyl group adds polarity.
IUPAC N-methyl-1-phenylpropan-2-amineThis compoundRegioisomerism affects enzyme binding.
LogP (Est.) ~2.07~0.8 - 1.1Lower LogP reduces tissue storage and BBB penetration.
H-Bond Donors 1 (Amine)2 (Amine + Alcohol)Increases water solubility; facilitates renal excretion.
Key Metabolic Site N-demethylation, Ring hydroxylationO-Glucuronidation , N-demethylationDirect Phase II conjugation leads to rapid clearance.

Biological Half-Life & Clearance Mechanisms[4]

The biological half-life (


) is the time required for the plasma concentration of the drug to decrease by 50%.
Comparative Data
ParameterAmphetamines (Methamphetamine) This compound
Biological Half-Life 10 – 12 Hours (pH dependent)3 – 5 Hours (Predicted/Experimental Analog)
Primary Clearance Route Hepatic Metabolism (CYP2D6) + Renal (Unchanged)Renal Excretion + Phase II Conjugation
Renal Reabsorption High in alkaline urine (Lipophilic free base)Low (Hydrophilic nature limits passive reabsorption)
Metabolic Stability High (Resistant to rapid hydrolysis)Low (Susceptible to direct Glucuronidation)
Mechanistic Analysis[5]
1. The "Hydroxyl Handle" Effect

Amphetamines are lipophilic weak bases (


). In the kidneys, they are filtered and then extensively reabsorbed into the bloodstream if the urine pH is alkaline, extending their half-life.
The target compound, This compound , possesses a secondary alcohol on the aliphatic chain. This functional group serves two critical roles in reducing half-life:
  • Reduced Reabsorption: The increased polarity prevents efficient passive reabsorption across the renal tubule membrane.

  • Direct Conjugation: The -OH group is a ready substrate for UDP-glucuronosyltransferases (UGTs) . Unlike amphetamine, which requires Phase I oxidation (slow) before Phase II conjugation, this compound can undergo direct Phase II glucuronidation (fast), leading to rapid elimination.

2. Metabolic Pathways
  • Amphetamine:

    
     (Demethylation) or Ring Hydroxylation.
    
  • Target:

    
     (Rapid).
    
Pathway Visualization

The following diagram illustrates the divergent clearance pathways responsible for the half-life disparity.

MetabolicPathways Meth Methamphetamine (Lipophilic) CYP CYP2D6 (Phase I) Meth->CYP Slow Oxidation T1/2: 10-12h T1/2: 10-12h Meth->T1/2: 10-12h Target 1-(Methylamino)-3- phenylpropan-2-ol (Polar) UGT UGT Enzymes (Phase II) Target->UGT Direct Conjugation (Fast) Renal Renal Filtration Target->Renal Rapid Excretion (Low Reabsorption) T1/2: 3-5h T1/2: 3-5h Target->T1/2: 3-5h Amphetamine Amphetamine CYP->Amphetamine Demethylation Glucuronide Conjugate Glucuronide Conjugate UGT->Glucuronide Conjugate Amphetamine->Renal pH Dependent Reabsorption Glucuronide Conjugate->Renal Elimination

Caption: Divergent metabolic clearance pathways. Methamphetamine requires Phase I oxidation, while the target undergoes rapid direct Phase II conjugation.

Experimental Protocols for Validation

To empirically verify the half-life and metabolic stability of this compound, the following standardized protocols are recommended.

Protocol A: In Vitro Intrinsic Clearance ( )

This assay determines the metabolic stability using pooled human liver microsomes (HLM).

Materials:

  • Test Compound: this compound (1 µM final conc).

  • System: Pooled Human Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Analysis: LC-MS/MS.[1]

Workflow:

  • Pre-incubation: Incubate microsomes in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add Test Compound and NADPH to start the reaction.

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • 
      .
      
Protocol B: LC-MS/MS Quantification Parameters

Accurate quantification is required for PK studies.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions (Predicted):

    • Precursor:

      
      .
      
    • Fragment 1 (Quantifier):

      
       (Loss of 
      
      
      
      ).
    • Fragment 2 (Qualifier):

      
       (Tropylium ion).
      

Experimental Workflow Visualization

The following diagram outlines the logical flow for determining the comparative half-life experimentally.

ExperimentalWorkflow cluster_0 Phase 1: In Vitro Stability cluster_1 Phase 2: Analytical Quantitation cluster_2 Phase 3: Data Analysis Start Start: Comparative PK Study Microsomes Liver Microsome Assay (Determine CL_int) Start->Microsomes LCMS LC-MS/MS Method Dev (MRM Optimization) Start->LCMS Hepatocytes Hepatocyte Assay (Phase I & II Metabolism) Microsomes->Hepatocytes Refine Metabolic Profile Calc Calculate Half-Life (t1/2) t1/2 = 0.693 / k_elim Hepatocytes->Calc Concentration vs Time CalCurve Calibration Curve (1 - 1000 ng/mL) LCMS->CalCurve CalCurve->Calc Compare Compare vs Amphetamine Control Calc->Compare End End: Validated PK Profile Compare->End Publish Guide

Caption: Step-by-step experimental workflow for validating comparative pharmacokinetics.

Conclusion

While Amphetamines exhibit a biological half-life of 10–12 hours due to their lipophilicity and resistance to direct conjugation, This compound is predicted to have a significantly shorter half-life of 3–5 hours . This reduction is driven by the presence of the secondary alcohol group, which lowers the LogP (reducing tissue distribution) and serves as a direct site for Phase II Glucuronidation, facilitating rapid renal clearance.

Researchers utilizing this compound as a standard or investigating it as a metabolite must account for this rapid turnover in their sampling schedules.

References

  • Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man. 12th Edition. Biomedical Publications.
  • Caldwell, J. (1976). "The metabolism of amphetamines in mammals". Drug Metabolism Reviews, 5(2), 219-280. Link

  • PubChem Database. (2024). "Compound Summary: this compound". National Center for Biotechnology Information. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data". Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Sigma-Aldrich. (2024). "Product Specification: this compound (CAS 63009-94-9)". Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Methylamino)-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 1-(methylamino)-3-phenylpropan-2-ol. As a chemical intermediate and research compound, its responsible handling from procurement to disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards. The causality behind each procedural step is explained to foster a deep understanding of safe laboratory practices.

Core Principle: The Safety Data Sheet (SDS) is the Primary Authority

Before handling or disposing of any chemical, you must consult its specific Safety Data Sheet (SDS). The SDS contains detailed information on hazards, handling, storage, and disposal. While this guide provides a comprehensive operational plan based on the chemical's structure and general regulatory requirements, it is intended to supplement, not replace, the manufacturer's SDS.

Part 1: Hazard Characterization and Regulatory Framework

Proper disposal begins with a thorough understanding of the waste's potential hazards and the regulations that govern it. In the United States, chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates a written Chemical Hygiene Plan (CHP) for laboratories, which must include waste disposal procedures.[3][4][5]

A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following characteristics[6]:

  • Ignitability: Liquids with a flash point below 60°C (140°F).[6][7]

  • Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[7]

  • Reactivity: Unstable under normal conditions, may react violently with water, or generate toxic gases.

  • Toxicity: Harmful or fatal when ingested or absorbed.

Probable Hazard Profile for this compound

While a specific SDS for this exact compound was not publicly available at the time of this writing, a hazard assessment based on structurally similar amino alcohol compounds suggests the following potential hazards.

Hazard Category Potential Risk & Rationale Relevant Precautionary Statements (Anticipated)
Skin Corrosion/Irritation Amino groups can be alkaline and irritating or corrosive to the skin. Similar compounds like L(-)-2-Amino-3-phenyl-1-propanol are classified as causing severe skin burns.[8]P280: Wear protective gloves/protective clothing/eye protection/face protection. P264: Wash skin thoroughly after handling.
Serious Eye Damage Corrosive or irritating chemicals can cause irreversible damage to the eyes. This is a common hazard for amines and alcohols.[8][9]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Combustibility While not expected to be highly flammable, related phenylpropanol compounds are listed as combustible liquids.[10]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[10]
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[9] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]

Based on this profile, waste this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash .[1][11]

Part 2: Pre-Disposal Protocol: Containment and Labeling

A self-validating and safe disposal system relies on meticulous containment and labeling at the point of waste generation.

Step-by-Step Containment and Labeling
  • Select a Compatible Waste Container:

    • Causality: Using an incompatible container can lead to chemical reactions, degradation of the container, and dangerous leaks.

    • Procedure: Use a clean, designated container made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE). While original chemical containers can be used, laboratory glassware is not acceptable for waste storage.[6] Ensure the container has a secure, leak-proof screw-top cap and is in good condition.[6]

  • Affix a Hazardous Waste Tag:

    • Causality: Proper labeling is a legal requirement and is critical for communicating hazards to all personnel and ensuring the waste is handled correctly by disposal technicians.[1]

    • Procedure: Before adding any waste, affix a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department. Fill it out completely and legibly. The tag must include:

      • The words "Hazardous Waste."

      • The full, unabbreviated chemical name: "this compound." List all components if it is a mixture.

      • The specific hazard(s) (e.g., Corrosive, Irritant).

      • The accumulation start date (the date the first drop of waste enters the container).

      • The name of the principal investigator and the laboratory location (building and room number).[1]

  • Segregate the Waste Stream:

    • Causality: Mixing incompatible waste streams can trigger dangerous chemical reactions.

    • Procedure: Dedicate a waste container solely for this compound and its directly associated waste (e.g., contaminated pipet tips). Do not mix it with other waste types like strong oxidizing agents, acids, or halogenated solvents.[12][13]

Part 3: The Disposal Workflow

This workflow outlines the process from generating the waste to its final removal from the laboratory.

Disposal Workflow Diagram

G cluster_0 At the Bench cluster_1 In the Laboratory cluster_2 Facility Level A Waste Generated (this compound) B Consult SDS for Specific Hazards A->B First Step C Select Compatible Container & Affix Hazardous Waste Tag B->C D Transfer Waste to Container (Use Fume Hood & PPE) C->D E Store Container in Satellite Accumulation Area (SAA) D->E Store Securely F Keep Container Closed Except When Adding Waste E->F G Monitor Accumulation Date (Typically <180 days) F->G H Container is Full or Nearing Time Limit G->H I Submit Waste Pickup Request to EHS Office H->I Initiate Disposal J Licensed Professional Waste Disposal Service Removes Waste I->J Final Step

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol
  • Wear Appropriate Personal Protective Equipment (PPE):

    • Causality: To prevent personal exposure via skin contact, eye contact, or inhalation.

    • Procedure: At a minimum, wear a lab coat, safety goggles (or safety glasses with side shields), and chemical-resistant gloves (e.g., nitrile). All transfers of waste should be performed inside a certified chemical fume hood to minimize inhalation risk.

  • Accumulate Waste in the Designated Container:

    • Causality: To safely contain the waste at its point of generation.

    • Procedure: Place the properly labeled waste container in a stable, secondary container (such as a plastic tub) to contain any potential leaks. Carefully transfer the waste this compound into the container.

  • Store in a Satellite Accumulation Area (SAA):

    • Causality: The SAA provides a compliant and safe temporary storage location for hazardous waste within the lab.

    • Procedure: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14] Keep the waste container tightly sealed except when actively adding waste.

  • Arrange for Final Disposal:

    • Causality: Final disposal must be performed by licensed professionals to ensure compliance with all local, state, and federal regulations.[15]

    • Procedure: Once the container is full or approaches the regulatory time limit for accumulation (which varies by the facility's generator status), submit a chemical waste pickup request to your institution's EHS department.[1][2] Do not attempt to dispose of the material yourself.

Part 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.

    • Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for disposal as hazardous waste.[10][15]

    • Clean the spill area thoroughly.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that prioritizes safety, protects the environment, and maintains strict regulatory compliance.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Boston University. Retrieved February 15, 2026, from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved February 15, 2026, from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved February 15, 2026, from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved February 15, 2026, from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved February 15, 2026, from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, Iowa State University. Retrieved February 15, 2026, from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet - Phenylpropanol EHG. (2025, January 3). Making Cosmetics. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste Management in the Laboratory. (2022, March 24). Lab Manager. Retrieved February 15, 2026, from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved February 15, 2026, from [Link]

  • (S)-1-(Methylamino)-3-phenylpropan-2-ol. (n.d.). Hoffman Fine Chemicals. Retrieved February 15, 2026, from [Link]

  • Lab Waste Management and RCRA Updates for Colleges and Universities. (2020, March 4). NY.Gov. Retrieved February 15, 2026, from [Link]

  • Chemical Waste. (n.d.). Environmental Health & Safety, The University of Texas at Austin. Retrieved February 15, 2026, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved February 15, 2026, from [Link]

  • RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste Management in the Laboratory. (n.d.). ERG Environmental Services. Retrieved February 15, 2026, from [Link]

Sources

Personal protective equipment for handling 1-(Methylamino)-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and personal protective equipment (PPE) requirements for handling 1-(Methylamino)-3-phenylpropan-2-ol .

Executive Hazard Assessment

Compound Identity: this compound (C₁₀H₁₅NO) Functional Class: Secondary Amino-Alcohol / Phenethylamine derivative.

The Safety Logic (Why this protocol exists): While specific toxicological data for this exact isomer is often limited in public databases, its structure dictates its handling. As a secondary amine , it possesses a lone electron pair on the nitrogen, making it basic and nucleophilic. Consequently, you must treat this compound as Corrosive (Skin Corr. 1B) and Serious Eye Damaging (Category 1) by default.[1] The alcohol moiety increases polarity, potentially aiding dermal absorption.

Assumed GHS Classifications (Precautionary Principle):

  • H314: Causes severe skin burns and eye damage.[2]

  • H302: Harmful if swallowed.

  • H335: May cause respiratory irritation.[2]

The PPE Matrix: Barrier Selection

Effective protection relies on "Breakthrough Time" (how fast the chemical permeates the glove) and "Degradation" (physical breakdown).

A. Hand Protection Strategy

Do NOT use Latex. Amines degrade natural rubber latex proteins, leading to rapid permeation and potential sensitization.

Task Risk LevelRecommended Glove MaterialThicknessProtocol
Incidental Contact (Weighing <1g, capped vials)Nitrile Rubber ≥ 5 mil (0.12 mm)Single layer. Inspect for pinholes (inflation test) before use.
High Risk (Synthesis, pouring, >10g)Double Gloving Inner: 4 mil NitrileOuter: 8 mil Nitrile"Spot-Check" Rule: Change outer glove immediately upon splash. Change inner glove every 2 hours.
Immersion / Spill Cleanup Laminate (Silver Shield / 4H) Multi-layerEssential for spill cleanup. Nitrile degrades quickly under direct amine immersion.
B. Eye & Body Defense[3]
  • Eyes: Chemical Splash Goggles (Indirect Venting) are mandatory. Safety glasses are insufficient due to the risk of basic vapors tracking around the lens.

  • Face: Use a Polycarbonate Face Shield (8-inch minimum) when working with volumes >50 mL or conducting exothermic additions.

  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Outside Hood): Full-face respirator with Multi-Gas/Vapor Cartridges (OV/AG) (Organic Vapor + Acid Gas). Note: While amines are basic, OV cartridges are standard, but P100 pre-filters are recommended if dust/aerosol is generated.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational state of the chemical.

PPE_Logic Start Start: Handling this compound State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid PPE_Level1 LEVEL 1: Nitrile Gloves (5 mil) Safety Glasses Lab Coat Fume Hood Solid->PPE_Level1 Standard Handling Vol Volume / Concentration? Liquid->Vol LowVol < 100 mg (Analytical) Vol->LowVol HighVol > 100 mg or Synthesis Vol->HighVol PPE_Level2 LEVEL 2: Double Nitrile (Outer 8 mil) Splash Goggles Lab Coat + Apron Fume Hood LowVol->PPE_Level2 Splash Risk PPE_Level3 LEVEL 3 (High Hazard): Laminate Gloves (Silver Shield) Full Face Respirator (if outside hood) Chem-Resistant Suit HighVol->PPE_Level3 Immersion/Spray Risk

Caption: Decision tree for scaling PPE based on physical state and volume. Note that liquid handling always escalates protection due to permeation risks.

Operational Workflow: Step-by-Step

Phase 1: Preparation (The "Self-Validating" System)
  • Glove Inflation Test: Before donning nitrile gloves, trap air in the palm and squeeze. If the glove deflates, it has a micro-puncture. Discard.

  • Neutralizer Prep: Have a solution of 5% Citric Acid or Dilute Acetic Acid ready. Reasoning: Amines are basic; having a weak acid neutralizer for surface decontamination (NOT skin) is a critical containment step.

Phase 2: Weighing & Solubilization
  • Static Control: Amino alcohols can be hygroscopic and sticky. Use an anti-static gun if weighing solid powder to prevent dispersal.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Solvent Addition: Add solvent (e.g., Methanol, DCM) slowly.

    • Caution: The amine group is exothermic upon protonation. If using an acidic solvent or reagent, expect heat generation.

Phase 3: Reaction & Monitoring
  • Vapor Management: Keep all vessels capped when not actively adding reagents.

  • Syringe Handling: If transferring liquid via syringe, use Luer-lock needles to prevent "pop-off" due to backpressure, which is a common cause of ocular exposure.

Emergency Response & Disposal

Spill Response Workflow

If a spill occurs (>5 mL), follow this containment logic to prevent facility contamination.

Spill_Response Spill Spill Detected Evac 1. Evacuate & Ventilate (Close Hood Sash) Spill->Evac PPE_Don 2. Don PPE (Goggles, Double Nitrile, Apron) Evac->PPE_Don Contain 3. Isolate (Dykes/Absorbent Pads) PPE_Don->Contain Absorb 4. Absorb (Vermiculite or Sand) Contain->Absorb Waste 5. Disposal (Double Bag -> Haz Waste) Absorb->Waste

Caption: Immediate response protocol for liquid spills. Emphasizes ventilation control before physical intervention.

First Aid (Immediate Action)[1][4]
  • Skin Contact: Do NOT neutralize. Flush with lukewarm water for 15 minutes. Neutralizing a basic chemical burn on skin with acid can cause an exothermic reaction, worsening the thermal injury.

  • Eye Contact: Flush for minimum 15 minutes while holding eyelids open. Time is tissue; immediate irrigation determines the risk of permanent corneal opacity.

Disposal Protocol
  • Segregation: Dispose of as Basic Organic Waste . Do not mix with oxidizers (e.g., Nitric Acid) or acid chlorides, as violent reactions will occur.

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers if the solution is corrosive.

  • Labeling: Clearly mark as "Corrosive - Basic - Toxic."

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 15, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methylamino)-3-phenylpropan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(Methylamino)-3-phenylpropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.